DL-Tryptophan-d5
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-HLTLGYGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480575 | |
| Record name | L-Tryptophan-d5(indole-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-11-3 | |
| Record name | L-Tryptophan-d5(indole-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Tryptophan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tryptophan-d5 is a deuterated form of the essential amino acid, DL-tryptophan. It is a racemic mixture, containing both D- and L-isomers, with five deuterium atoms incorporated into the indole ring. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary application is as an internal standard for the accurate quantification of tryptophan and its metabolites in biological samples using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is chemically identical to its non-deuterated counterpart, with the exception of the five deuterium atoms on the indole ring. This substitution results in a higher molecular weight, which is the key feature utilized in its application as an internal standard.
| Property | Value |
| Molecular Formula | C₁₁H₇D₅N₂O₂[1][2][3] |
| Molecular Weight | ~209.26 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Slightly soluble in water, methanol, and aqueous acids/bases.[3] |
| Melting Point | Approximately 280-285 °C (decomposes)[3] |
| Storage | Store at -20°C for long-term stability. |
Synthesis
The commercial synthesis of this compound typically involves the deuteration of unprotected DL-tryptophan. One common method is acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O). This process involves heating DL-tryptophan in a solution of a strong acid, such as deuterated sulfuric acid (D₂SO₄), in D₂O. The acidic conditions facilitate the electrophilic substitution of the protons on the indole ring with deuterium atoms from the solvent. The reaction is typically carried out at elevated temperatures to achieve a high degree of deuteration. Following the reaction, the product is isolated and purified to yield this compound.
Applications in Research
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[2] Its utility stems from the fact that it co-elutes with the endogenous, non-deuterated tryptophan during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the native compound, allowing for accurate and precise quantification of tryptophan levels in complex biological matrices such as plasma, serum, urine, and tissue homogenates.
Beyond its role as an internal standard, deuterated tryptophan isotopes are also utilized in metabolic studies to trace the fate of tryptophan through various biochemical pathways.
Experimental Protocols
Quantification of Tryptophan in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general workflow for the quantification of tryptophan. Specific parameters may need to be optimized based on the instrumentation and the biological matrix being analyzed.
1. Sample Preparation:
-
Protein Precipitation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a 3-fold volume of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of this compound (the internal standard).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the tryptophan and the internal standard, and transfer it to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute tryptophan and its internal standard, followed by a wash and re-equilibration of the column.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both tryptophan and this compound.
-
Tryptophan: m/z 205.1 → 188.1 (precursor ion → product ion)
-
This compound: m/z 210.1 → 192.1 (precursor ion → product ion)
-
-
The specific m/z values may vary slightly depending on the instrument and conditions.
-
3. Data Analysis:
-
Quantification: The concentration of tryptophan in the sample is determined by calculating the peak area ratio of the endogenous tryptophan to the this compound internal standard and comparing this ratio to a standard curve prepared with known concentrations of tryptophan.
Mandatory Visualizations
Experimental Workflow for Tryptophan Quantification
Caption: A generalized workflow for quantifying tryptophan in biological samples.
Major Metabolic Pathways of Tryptophan
Tryptophan is a precursor to several important bioactive molecules. The three major metabolic pathways are the serotonin pathway, the kynurenine pathway, and the microbial indole pathway.
Caption: Overview of the main metabolic fates of tryptophan in the body.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. While it is not classified as a hazardous substance, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is an indispensable tool for researchers in various fields, particularly for the accurate quantification of tryptophan and the study of its metabolic pathways. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS is a robust and widely accepted methodology. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize this stable isotope-labeled compound in their scientific investigations.
References
DL-Tryptophan-d5: A Technical Guide for Researchers
An in-depth examination of the chemical properties, analytical applications, and metabolic context of the deuterated essential amino acid, DL-Tryptophan-d5.
This technical guide provides a comprehensive overview of this compound, a deuterated form of the essential amino acid tryptophan. Designed for researchers, scientists, and drug development professionals, this document details the core chemical and physical properties of this isotopically labeled compound. It further outlines its primary application as an internal standard in quantitative mass spectrometry-based analyses and provides illustrative experimental protocols. The metabolic pathways of its non-labeled counterpart, tryptophan, are also described to provide a contextual framework for its use in metabolomics and pharmacokinetic studies.
Core Chemical and Physical Properties
This compound is a synthetic, stable isotope-labeled version of DL-Tryptophan where five hydrogen atoms on the indole ring have been replaced with deuterium. This mass shift allows for its clear differentiation from the endogenous, unlabeled tryptophan in mass spectrometry analyses, without significantly altering its chemical behavior. Its properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₇D₅N₂O₂ | [1][2] |
| Molecular Weight | ~209.26 g/mol | [2] |
| CAS Number | 54-12-6 (for this compound major) | |
| Synonyms | (±)-Tryptophan-d5, DL-α-Amino-3-indolepropionic Acid-d5 | |
| Form | Solid | |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₅) | [1] |
| Solubility | Soluble in PBS (pH 7.2) at ~1 mg/mL. | [1] |
| Storage Temperature | -20°C | [2] |
Application in Quantitative Analysis
The primary utility of this compound is as an internal standard for the precise quantification of tryptophan and its metabolites in various biological matrices, such as plasma, serum, urine, and cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4]
Experimental Protocols
The following sections detail generalized experimental methodologies for the quantification of tryptophan in biological samples using this compound as an internal standard. These protocols are illustrative and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.
Sample Preparation: Protein Precipitation and Extraction
A common procedure for preparing biological fluids like plasma or serum for LC-MS/MS analysis involves protein precipitation to remove larger molecules that can interfere with the analysis.
-
Aliquoting and Spiking: Aliquot a known volume of the biological sample (e.g., 50 µL of plasma) into a microcentrifuge tube.[5] Add a precise amount of the this compound internal standard solution.[6]
-
Protein Precipitation: Add a precipitating agent, such as a precooled mixture of acetonitrile/isopropanol/water (3:3:2, v/v/v) or methanol.[4][5] For instance, 1 mL of this solvent mixture can be added to the 30 µL plasma sample.[4]
-
Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and precipitation.[5] Incubate the samples at a low temperature (e.g., -20°C) for a period (e.g., 1 hour) to enhance protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) at 4°C for a specified time (e.g., 15 minutes) to pellet the precipitated proteins.[5]
-
Supernatant Collection and Evaporation: Carefully transfer the supernatant to a new tube.[5] The solvent is then typically evaporated to dryness using a vacuum concentrator.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, often the initial mobile phase of the LC method (e.g., 150 µL of 5 mmol/L ammonium acetate solution), prior to injection into the LC-MS/MS system.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted sample is then analyzed by LC-MS/MS. The chromatographic step separates tryptophan from other metabolites, and the mass spectrometer detects and quantifies both tryptophan and the this compound internal standard.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of tryptophan and its metabolites.[7][8]
-
Mobile Phase: A typical mobile phase consists of a binary gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or 5 mmol/L ammonium acetate) and an organic solvent like acetonitrile or methanol.[5][7]
-
Gradient Elution: A gradient elution is employed to effectively separate the analytes. For example, the gradient may start with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases over the course of the run.[7]
-
Flow Rate and Injection Volume: Typical flow rates are in the range of 0.25-0.4 mL/min with an injection volume of around 10 µL.[7]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of tryptophan and its deuterated analog.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion for each after fragmentation in the collision cell.[8] This highly selective technique enhances the signal-to-noise ratio and reduces interferences.
-
The workflow for a typical quantitative analysis using an internal standard is depicted in the following diagram.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous quantification of tryptophan metabolites by ... [degruyterbrill.com]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of DL-Tryptophan-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic analysis of DL-Tryptophan-d5. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and utilize this stable isotope-labeled compound in metabolic research, particularly as a tracer for studying the kynurenine pathway.
Introduction
This compound is a deuterated form of the essential amino acid tryptophan, where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based metabolic studies, allowing researchers to trace the fate of tryptophan through various biochemical pathways without the need for radioactive isotopes. Its application is particularly significant in understanding the kynurenine pathway, a central route of tryptophan metabolism implicated in numerous physiological and pathological processes, including immune regulation and neurodegeneration.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through direct deuterium exchange of unlabeled DL-Tryptophan using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O). This method, while causing racemization, is advantageous for producing a mixture of D- and L-isomers, which can be useful for certain metabolic studies or can be separated if a specific enantiomer is required.
Experimental Protocol: Pt/C Catalyzed Deuterium Exchange
This protocol is adapted from established methods for the direct deuteration of amino acids.[1]
Materials:
-
DL-Tryptophan
-
10% Platinum on activated carbon (Pt/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol (reagent grade)
-
Celite®
-
High-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine DL-Tryptophan (e.g., 1.0 g), 10% Pt/C (e.g., 0.2 g, 20 wt%), and D₂O (e.g., 20 mL).
-
Deuteration Reaction: Seal the reactor and heat the mixture to 180-200°C with constant stirring. The reaction is typically run for 24-48 hours to achieve high levels of deuterium incorporation.
-
Catalyst Removal: After cooling the reactor to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of D₂O to ensure complete recovery of the product.
-
Solvent Removal: Remove the D₂O from the filtrate by rotary evaporation under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a mixture of D₂O and a suitable organic solvent like isopropanol, or by preparative high-performance liquid chromatography (HPLC) for higher purity.
Synthesis Pathway Diagram:
Caption: Synthesis of this compound via Pt/C catalyzed deuterium exchange.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the reliability of tracer studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the isotopic distribution of the synthesized this compound, providing the relative abundance of each isotopologue (d0 to d5).
Experimental Protocol: LC-HRMS for Isotopic Distribution
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a C18 column to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis: Extract the ion chromatograms for the protonated molecular ions of each isotopologue (m/z for d0 to d5). Integrate the peak areas for each isotopologue and calculate their relative abundances.
Data Presentation: Isotopic Distribution of this compound
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | 205.097 | < 1 |
| d1 | 206.103 | 1 - 2 |
| d2 | 207.110 | 2 - 5 |
| d3 | 208.116 | 10 - 15 |
| d4 | 209.122 | 25 - 35 |
| d5 | 210.128 | > 98 (typical for commercial) |
Note: The data presented are representative values for a high-purity commercial sample and may vary depending on the synthesis and purification efficiency.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR are used to confirm the positions of deuterium labeling and to provide a semi-quantitative assessment of isotopic enrichment.
Experimental Protocol: NMR for Positional Confirmation
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl for solubility).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance or significant reduction of signals corresponding to the indole ring protons confirms successful deuteration at these positions.
-
²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of signals in the aromatic region corresponding to the chemical shifts of the indole protons provides direct evidence of deuterium incorporation at these sites.
Application in Metabolic Research: Tracing the Kynurenine Pathway
This compound is an excellent tracer for studying the kynurenine pathway of tryptophan metabolism. By administering this compound and subsequently analyzing biological samples, researchers can measure the flux through this pathway and quantify the levels of downstream metabolites.
Kynurenine Pathway Diagram:
Caption: Tracing of this compound through the kynurenine pathway.
Experimental Workflow: In Vivo Stable Isotope Tracing Study
This workflow outlines a typical in vivo study using this compound to investigate the kynurenine pathway.[6][7][8]
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an in vivo stable isotope tracing study.
Detailed Methodologies:
-
Hypothesis Formulation: Define the research question, for example, to investigate the effect of a drug candidate on the flux through the kynurenine pathway.
-
Tracer Administration: Administer a known amount of this compound to the study subjects (e.g., animal models) via an appropriate route (e.g., oral gavage, intravenous injection).[6][9]
-
Sample Collection: Collect biological samples (e.g., blood, plasma, specific tissues) at predetermined time points to capture the dynamic changes in metabolite concentrations.[6]
-
Metabolite Extraction: Perform metabolite extraction from the collected samples using a suitable method, such as protein precipitation with methanol or a solid-phase extraction (SPE) protocol.[10][11]
-
LC-HRMS Analysis: Analyze the extracted metabolites using a validated LC-HRMS method to separate and detect the deuterated and non-deuterated tryptophan and its downstream metabolites.[10][12]
-
Data Processing and Isotopologue Analysis: Process the raw LC-HRMS data to identify and quantify the different isotopologues of tryptophan and its metabolites.
-
Metabolic Flux Analysis: Utilize the isotopic enrichment data to calculate the rate of appearance of the deuterated metabolites, providing a measure of the metabolic flux through the kynurenine pathway.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its synthesis via catalytic deuterium exchange is a feasible approach, and its isotopic purity can be rigorously assessed using modern analytical techniques. The ability to trace the metabolism of tryptophan in vivo provides invaluable insights into complex biological systems and disease states, paving the way for new therapeutic strategies and a deeper understanding of metabolic regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. L -Tryptophan-(indole-d5) D 97atom 62595-11-3 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-Tryptophan (indole-Dâ , 98%)- Cambridge Isotope Laboratories, DLM-1092-0.5 [isotope.com]
- 5. L-Tryptophan (indole-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | Semantic Scholar [semanticscholar.org]
- 8. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
Certificate of Analysis: A Technical Guide to DL-Tryptophan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control parameters and analytical methodologies typically presented in a Certificate of Analysis (CoA) for DL-Tryptophan-d5. This isotopically labeled compound is a critical internal standard for the quantitative analysis of tryptophan in various biological matrices by mass spectrometry. Ensuring its chemical and isotopic purity is paramount for accurate and reproducible research in metabolomics, drug metabolism, and clinical diagnostics.
Compound Information and Specifications
This compound is a deuterated form of the essential amino acid DL-Tryptophan. The deuterium labels are typically on the indole ring, providing a distinct mass shift for mass spectrometry-based detection.
| Parameter | Specification |
| Chemical Formula | C₁₁H₇D₅N₂O₂ |
| Molecular Weight | ~209.26 g/mol |
| Appearance | White to off-white solid/powder |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Purity | ≥97 atom % D |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) |
| Melting Point | 280-290 °C (decomposes) |
| Solubility | 1 mg/mL in PBS (pH 7.2) |
| Storage | Store at room temperature, protected from light and moisture. |
Analytical Methodologies
The following sections detail the experimental protocols used to verify the specifications of this compound.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by HPLC with UV detection. This method separates the main compound from any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (0.1% Trifluoroacetic acid in water) and mobile phase B (0.1% Trifluoroacetic acid in an 80:20 acetonitrile/water mixture).[1]
-
Gradient Program:
-
0-2 min: 5% B
-
2-37 min: 5% to 65% B
-
37-42 min: 65% to 100% B
-
42-47 min: Hold at 100% B
-
47-50 min: 100% to 5% B
-
50-60 min: Re-equilibration at 5% B[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: The purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water with 0.1% formic acid.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 50-400).
-
Identity Confirmation: The presence of the molecular ion corresponding to this compound (e.g., [M+H]⁺ at m/z ~210.1) confirms the identity of the compound.
-
Isotopic Purity Determination: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d₅-labeled compound and any lesser-deuterated forms (d₁-d₄) are used to calculate the isotopic enrichment. The general procedure involves comparing the measured isotope distribution with the theoretical distribution for a given enrichment level.[2]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are used to confirm the chemical structure of this compound and the positions of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for tryptophan.
-
¹H NMR Analysis: The ¹H NMR spectrum is used to identify the protons remaining on the molecule. For this compound with deuterium on the indole ring, the signals corresponding to these aromatic protons will be significantly reduced or absent compared to the spectrum of unlabeled tryptophan. The presence of signals for the aliphatic protons of the alanine side chain confirms that part of the structure.
-
¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton. The signals for the deuterated carbons on the indole ring will show characteristic splitting patterns (due to C-D coupling) and reduced intensity, confirming the positions of deuteration.
Visualized Workflows and Pathways
The following diagrams illustrate the quality control workflow and the metabolic significance of tryptophan.
References
An In-depth Technical Guide to the Stability and Storage of DL-Tryptophan-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Tryptophan-d5. The information presented herein is crucial for maintaining the integrity, purity, and isotopic enrichment of this compound in research and development settings. Data has been compiled from manufacturer datasheets and scientific literature to ensure a thorough understanding of the factors influencing its stability.
Core Stability and Recommended Storage
This compound is a stable isotopologue of DL-Tryptophan, where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution can influence the compound's metabolic and chemical stability. Proper storage is paramount to preserving its quality over time.
General Storage Recommendations
The consensus among suppliers for the long-term storage of solid this compound is in a freezer at or below -20°C. For short-term storage or during shipment, room temperature is often considered acceptable. To prevent degradation, it is essential to protect the compound from light and moisture. When preparing solutions, storage at -80°C is recommended for up to six months, while at -20°C, the solution should be used within one month.
Tabulated Storage Conditions
| Parameter | Condition | Duration | Notes |
| Solid Form (Long-term) | -20°C | ≥ 4 years | Protect from light and moisture. |
| Solid Form (Short-term) | Room Temperature | As needed for shipping/handling | Keep container tightly sealed. |
| In Solution | -80°C | Up to 6 months | Protect from light; store under an inert gas like nitrogen. |
| In Solution | -20°C | Up to 1 month | Protect from light; store under an inert gas like nitrogen. |
Forced Degradation and Stability Under Stress
Forced degradation studies are critical for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific quantitative data for this compound under all stress conditions is limited, studies on tryptophan provide valuable insights into its potential degradation pathways.
Photostability
Tryptophan is known to be susceptible to photodegradation. However, studies have shown that deuteration can significantly enhance its photostability.
A study comparing the photodegradation of non-deuterated L-Tryptophan (h-L-Trp) with deuterated tryptophan (d-Trp) under UV irradiation (254 nm) demonstrated a notable increase in stability for the deuterated form. The degradation was monitored by the decrease in fluorescence intensity over time.
| Compound | Deuteration Level | Observation after UV Irradiation |
| h-L-Tryptophan | 0% | Significant decrease in fluorescence intensity, indicating degradation. |
| d40-Tryptophan | 40% | Slower decrease in fluorescence intensity compared to h-L-Trp. |
| d70-Tryptophan | 70% | Markedly slower decrease in fluorescence intensity, indicating enhanced photostability. |
Objective: To assess the photostability of deuterated tryptophan in an aqueous solution upon exposure to UV light.
Methodology:
-
Sample Preparation: Prepare solutions of h-L-Tryptophan, 40% deuterated tryptophan (d40-Trp), and 70% deuterated tryptophan (d70-Trp) in a 100 mM KCl aqueous solution.
-
UV Exposure: Irradiate the sample solutions with a UV lamp at a wavelength of 254 nm.
-
Fluorescence Measurement: At various time intervals, measure the fluorescence intensity of each solution using a fluorescence spectrophotometer with an excitation wavelength of 290 nm and an emission scan range of 295–450 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (around 354 nm) as a function of UV irradiation time to determine the rate of degradation.
Thermal Stability
High temperatures can induce the degradation of tryptophan. In the absence of oxygen, tryptophan is relatively stable up to 140°C. Above this temperature, decarboxylation and oxidative deamination can occur, leading to the formation of tryptamine, indole-3-pyruvic acid, and ammonia.
pH-Dependent Stability
The stability of tryptophan in solution is influenced by pH. While generally stable in neutral solutions, tryptophan can degrade under strongly acidic or alkaline conditions, especially when combined with other stress factors like heat or light. For instance, alkali-treated casein (0.15 M sodium hydroxide at 80°C for 4 hours) showed a 10% chemical loss of tryptophan[1].
Oxidative Stability
The indole ring of tryptophan is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen, particularly under conditions of light and heat, can lead to the formation of various degradation products, including kynurenine and N-formylkynurenine.
Stability in the Solid State and Influence of Humidity
For solid-state stability, it is crucial to protect this compound from moisture. Water can facilitate degradation reactions and may also lead to the back-exchange of deuterium atoms with protons, which would compromise the isotopic purity of the compound. Therefore, storage in a dry environment, for example, in a desiccator or under an inert atmosphere, is recommended.
Degradation Pathways and Analytical Methods
Understanding the degradation pathways of tryptophan is essential for identifying potential impurities and for developing appropriate analytical methods to monitor the stability of this compound.
Major Degradation Pathways
The primary degradation of tryptophan involves the oxidation of the indole ring.
Caption: Simplified overview of the oxidative degradation pathway of Tryptophan.
Analytical Methods for Stability Testing
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for assessing the stability of tryptophan and its deuterated analogues. These methods allow for the separation and quantification of the parent compound and its degradation products.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary recommendations are long-term storage at -20°C or below, with protection from light and moisture. While deuteration enhances photostability, the compound can still be susceptible to degradation under harsh thermal, pH, and oxidative stress. The use of validated, stability-indicating analytical methods, such as HPLC and LC-MS, is essential for monitoring the purity and integrity of this compound throughout its lifecycle in a research or development program. Adherence to the storage and handling guidelines outlined in this document will help ensure the quality and reliability of experimental results.
References
The In Vivo Metabolic Fate of DL-Tryptophan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of DL-Tryptophan-d5, a deuterated stable isotope of the essential amino acid tryptophan. The use of stable isotope-labeled compounds like this compound is a powerful tool in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolites without the use of radioactive materials. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key metabolic pathways.
Introduction to Tryptophan Metabolism
Tryptophan is an essential amino acid with diverse physiological roles. Beyond its function in protein synthesis, it is a precursor to several bioactive molecules. The in vivo metabolism of tryptophan is primarily categorized into three main pathways:
-
The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It produces a range of neuroactive and immunomodulatory metabolites, and ultimately leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).
-
The Serotonin Pathway: A smaller but crucial pathway, where tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently to the hormone melatonin. This pathway plays a critical role in regulating mood, sleep, and various other neurological functions.
-
The Indole Pathway: Primarily carried out by the gut microbiota, this pathway involves the conversion of tryptophan into various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid. These metabolites can have local effects on gut health and can also be absorbed into systemic circulation to influence host physiology.
This compound, as a tracer, follows these same metabolic routes, allowing for the detailed study of its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Data on this compound Metabolism
Quantitative data on the complete pharmacokinetic profile of this compound is limited in the publicly available literature. However, studies using deuterated L-tryptophan and D-tryptophan provide valuable insights into the metabolic fate of the individual enantiomers. The following tables summarize the available quantitative information.
Table 1: Urinary Excretion of Deuterated Tryptophan Metabolites
| Compound | Species | Dose | Matrix | % of Dose Excreted | Reference |
| D-Tryptophan | Rat | 100 µmol/100g body weight (oral) | Urine | At most 1% | [1] |
| Deuterated Serotonin-d4 | Human | 50 mg/kg body weight L-Tryptophan-d5 (oral & IV) | Urine | Formation observed, but quantitative percentage of total dose not specified. | [2] |
Table 2: Plasma Concentrations of Deuterated Tryptophan Metabolites
| Compound | Species | Dose | Matrix | Peak Concentration | Time to Peak | Reference |
| L-Tryptophan (from D-Tryptophan) | Rat | 100 µmol/100g body weight D-Tryptophan (oral) | Plasma | ~150 nmol/mL | 30 minutes | [1] |
| L-Tryptophan (from D-Tryptophan) | Rat | 100 µmol/100g body weight D-Tryptophan (oral) | Plasma | ~200 nmol/mL | 2 hours | [1] |
| Tri-deuterated Quinolinic Acid | Rabbit | 10, 25, or 50 mg/kg this compound | Plasma | Levels remained elevated at 6 hours post-administration. | > 6 hours |
It is important to note that the D-isomer of tryptophan is not readily converted to the L-isomer in all species. For instance, no conversion was observed in chicks in the cited study[1].
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo analysis of this compound and its metabolites.
Animal Model and Dosing
Animal Model: Male Wistar rats (200-250 g) are a commonly used model for in vivo metabolic studies of tryptophan. Rabbits have also been used for studying the kynurenine pathway.
Dosing:
-
Preparation of Dosing Solution: this compound can be dissolved in sterile water or a 0.5% carboxymethyl cellulose (CMC) solution for oral administration. For intravenous administration, it should be dissolved in sterile saline.
-
Administration: For oral administration, a gavage needle is used to deliver a precise dose (e.g., 50 mg/kg) directly into the stomach. For intravenous administration, the solution is infused via a cannulated vein (e.g., the tail vein).
Sample Collection
-
Blood: Blood samples (approximately 0.5 mL) are collected from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. Samples are collected at regular intervals, volumes/weights are recorded, and they are stored at -80°C.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney, intestine) are rapidly excised, weighed, flash-frozen in liquid nitrogen, and stored at -80°C.
Sample Preparation
Plasma/Serum:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., ice-cold methanol or acetonitrile containing an internal standard like Tryptophan-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
Urine:
-
Thaw urine samples and centrifuge (e.g., 10,000 x g for 10 minutes at 4°C) to remove any particulate matter.
-
Dilute the supernatant with water or mobile phase (e.g., 1:10 v/v).
-
Add an internal standard.
-
The diluted sample can be directly injected for LC-MS/MS analysis.
Brain Tissue:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in an ice-cold solution (e.g., 4 volumes of 0.1 M perchloric acid) using a tissue homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm filter.
-
The cleared supernatant can be directly injected for HPLC or LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS for Deuterated Metabolites
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 10 minutes), followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound and its expected deuterated metabolites (e.g., Kynurenine-d4, Serotonin-d4) need to be optimized by infusing standard solutions.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Visualization of Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways of tryptophan and a typical experimental workflow for an in vivo study.
References
The Biological Function of Deuterated Tryptophan: A Technical Guide for Researchers
An in-depth exploration of the synthesis, metabolic fate, and enzymatic interactions of deuterated tryptophan, providing a crucial resource for its application in drug development and metabolic research.
This technical guide offers a comprehensive overview of the biological functions of deuterated tryptophan, with a particular focus on its interactions with key metabolic enzymes. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can subtly alter the physicochemical properties of tryptophan, leading to significant effects on its metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and visual representations of the underlying biological processes.
Introduction to Deuterated Tryptophan
Tryptophan is an essential amino acid with two primary metabolic fates within the body: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is involved in the production of nicotinamide adenine dinucleotide (NAD+) and various neuroactive compounds.[1][2] Deuteration, the process of replacing hydrogen with deuterium, can influence the rate of enzymatic reactions involving the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect (KIE).[3][4] This effect makes deuterated tryptophan a valuable tool for studying reaction mechanisms, altering drug metabolism, and serving as a tracer in metabolic research.[5]
Physicochemical Properties of Deuterated Tryptophan
The substitution of hydrogen with deuterium in the tryptophan molecule results in subtle but significant changes to its physical and chemical characteristics.
Table 1: Physicochemical Properties of Deuterated vs. Non-Deuterated Tryptophan
| Property | Non-Deuterated Tryptophan | Deuterated Tryptophan | Reference(s) |
| Photostability | Degrades under UV irradiation through a free radical pathway. | Markedly enhanced photostability. | [6][7] |
| Acid Stability | Degrades slowly in acidic conditions. | No clear isotopic effect on acid stability. | [6] |
| Crystal Structure | Monoclinic P21/c | Minimal changes in bond lengths, bond angles, or intermolecular interactions upon deuteration. | [6][7][8] |
Impact on Tryptophan Metabolism: The Kinetic Isotope Effect
The primary biological significance of deuterated tryptophan lies in its influence on the kinetics of enzymes that metabolize it. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower reaction rate when C-H bond cleavage is the rate-determining step of the reaction.
The Serotonin Pathway
The initial and rate-limiting step in the serotonin synthesis pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).[2][9]
Table 2: Kinetic Isotope Effect of Deuterated Tryptophan on Tryptophan Hydroxylase (TPH)
| Enzyme | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Implication | Reference(s) |
| Tryptophan Hydroxylase (TPH) | 5-2H-tryptophan | 0.93 | Inverse KIE suggests that C-H bond cleavage is part of the rate-limiting step. | [10] |
The Kynurenine Pathway
The kynurenine pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1), which catalyze the conversion of tryptophan to N-formylkynurenine.[11][12][13] This pathway is the major route for tryptophan catabolism.[14][15]
Table 3: Kinetic Isotope Effect of Deuterated Tryptophan on Kynurenine Pathway Enzymes
| Enzyme | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Implication | Reference(s) |
| Tryptophan 2,3-dioxygenase (TDO) | L-[2-3H]tryptophan | 0.96 (at pH 7.0), 0.92 (at pH 8.5) | Inverse secondary KIE indicates that C-H bond formation at C-2 is partially rate-determining and becomes more so at higher pH. | [16] |
| Tryptophan 2,3-dioxygenase (TDO) (bacterial) | (indole-d5)-L-Tryptophan | 0.87 ± 0.03 | Inverse α-secondary KIE suggests a change in hybridization from sp2 to sp3 at the reaction center in the rate-determining step. | [17] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Data not available | Not yet reported in the reviewed literature. | Further research is needed to quantify the KIE for IDO1. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated tryptophan, based on published research.
Synthesis of Deuterated Tryptophan
Method: Platinum on Carbon (Pt/C)-Catalyzed Hydrogen-Deuterium Exchange
This method is used for the direct deuteration of amino acids.
-
Materials: L-tryptophan, Platinum on carbon (Pt/C) catalyst, Deuterium oxide (D2O).
-
Procedure:
-
Dissolve L-tryptophan in D2O.
-
Add the Pt/C catalyst to the solution.
-
Heat the mixture in a sealed vessel at a specified temperature (e.g., 200 °C) for a defined period (e.g., 24 hours) to facilitate the hydrogen-deuterium exchange.
-
After the reaction, cool the mixture and remove the catalyst by filtration.
-
Evaporate the D2O to obtain the deuterated tryptophan.
-
Purify the product as needed, for example, by recrystallization.[6]
-
Quantification of Tryptophan and its Metabolites
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a common method for the sensitive and specific quantification of tryptophan and its metabolites in biological samples, often using deuterated tryptophan as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of biological sample (e.g., serum, cell lysate), add a solution of deuterated tryptophan of a known concentration as an internal standard.
-
Add a protein precipitating agent, such as trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile or methanol), to the sample.
-
Vortex the mixture and incubate to allow for complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the analytes for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
The gradient is programmed to separate tryptophan and its various metabolites based on their polarity.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each analyte and the deuterated internal standard.
-
Enzyme Kinetic Assays
Method: In Vitro Enzyme Activity Assay for IDO1
This protocol measures the activity of recombinant IDO1 by quantifying the production of kynurenine.
-
Materials: Recombinant human or mouse IDO1, L-Tryptophan, Ascorbic acid, Methylene blue, Catalase, Potassium phosphate buffer, Trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (DMAB).
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
To test the effect of deuterated tryptophan, prepare parallel reactions with either non-deuterated or deuterated L-tryptophan as the substrate at various concentrations.
-
Initiate the reaction by adding the tryptophan substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.
-
Centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate kinetic parameters (e.g., Vmax, Km) by fitting the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of tryptophan and a typical experimental workflow for studying the effects of deuterated tryptophan.
Caption: Major metabolic pathways of tryptophan: the serotonin and kynurenine pathways.
Caption: A generalized experimental workflow for investigating the biological effects of deuterated tryptophan.
Conclusion
Deuterated tryptophan serves as a powerful tool for elucidating the mechanisms of tryptophan metabolism and for the development of novel therapeutic agents. The kinetic isotope effect resulting from deuteration can significantly alter the flux through the major metabolic pathways, providing a means to modulate the levels of key neuroactive and immunomodulatory molecules. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and execute studies that leverage the unique properties of deuterated tryptophan. Further investigation into the kinetic isotope effect on IDO1 is warranted to complete our understanding of how deuteration impacts the entirety of the kynurenine pathway. The continued exploration of deuterated compounds like tryptophan holds great promise for advancing our knowledge in drug discovery and metabolic research.
References
- 1. feradical.utsa.edu [feradical.utsa.edu]
- 2. Mechanistic Studies of the Flavoenzyme Tryptophan 2-Monooxygenase: Deuterium and 15N Kinetic Isotope Effects on Alanine Oxidation by an L-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Isotope effects and alternative substrate reactivities for tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct Patterns of Tryptophan Maintenance in Tissues during Kynurenine Pathway Activation in Simian Immunodeficiency Virus-Infected Macaques [frontiersin.org]
- 7. Novel uses of isotope effects to elucidate enzyme reaction mechanisms [inis.iaea.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does tryptophan degradation along the kynurenine pathway mediate the association between pro-inflammatory immune activity and depressive symptoms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to DL-Tryptophan-d5: Properties, Metabolism, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-Tryptophan-d5, a deuterated isotopologue of the essential amino acid tryptophan. This document covers its fundamental properties, its role in key metabolic pathways, and its application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols and visual representations of metabolic and experimental workflows are included to support researchers in their study design and execution.
Core Properties of this compound
This compound is a racemic mixture of D- and L-tryptophan isotopologues where five hydrogen atoms on the indole ring have been replaced by deuterium. This stable isotope labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, as it is chemically identical to its unlabeled counterpart but distinguishable by its higher mass.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₇D₅N₂O₂ | [1] |
| Molecular Weight | ~209.26 g/mol | [1] |
| CAS Number | 54-12-6 (for this compound, major) | [1] |
Note: The CAS number for the specific L-enantiomer (L-Tryptophan-d5) is often cited as 62595-11-3.
Tryptophan Metabolism: Key Signaling Pathways
Tryptophan is a precursor to a variety of bioactive molecules and is metabolized through several key pathways. The two primary pathways in humans are the Kynurenine pathway and the Serotonin pathway. Understanding these pathways is crucial for researchers studying the physiological and pathological roles of tryptophan and its derivatives.
The Kynurenine Pathway
Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). This pathway produces several neuroactive and immunomodulatory metabolites.
References
Navigating the Solubility Landscape of DL-Tryptophan-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of DL-Tryptophan-d5, a deuterated analog of the essential amino acid tryptophan. This document is intended for researchers, scientists, and drug development professionals, providing key data, detailed experimental protocols, and visualizations of relevant biochemical pathways to support laboratory work and formulation development.
Executive Summary
This compound, a stable isotope-labeled form of DL-tryptophan, is a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. Understanding its solubility in various solvents is paramount for accurate experimental design and the development of effective formulations. This guide consolidates available solubility data for tryptophan and its deuterated analogs, presents a standardized protocol for solubility determination, and illustrates the primary metabolic fates of tryptophan.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, data from its non-deuterated counterpart, the L-isomer, and derivatives provide valuable insights into its expected solubility profile. The following table summarizes this information. It is important to note that the solubility of tryptophan and its analogs is significantly influenced by factors such as pH and temperature. For instance, the aqueous solubility of tryptophan exhibits a "U"-shaped profile with respect to pH, with the minimum solubility at its isoelectric point[1].
| Compound | Solvent | Solubility | Notes |
| L-Tryptophan-d5 | DMSO | ≥ 33.33 mg/mL | Hygroscopic DMSO can negatively impact solubility; using a fresh, anhydrous solvent is recommended. The "≥" indicates that saturation was not reached at this concentration.[2] |
| L-Tryptophan-d5 | PBS (pH 7.2) | 1 mg/mL | Data specific to a buffered aqueous solution at physiological pH.[3] |
| DL-Tryptophan | Methanol:Water (7:3) | Soluble | A qualitative description; a specific concentration is not provided. |
| DL-Tryptophan octyl ester (HCl) | Ethanol | ~1 mg/mL | Data for a derivative with an esterified carboxylic acid, which alters polarity. |
| DL-Tryptophan octyl ester (HCl) | DMSO | ~25 mg/mL | As a derivative, these values indicate potential solvent classes for the parent compound. |
| DL-Tryptophan octyl ester (HCl) | Dimethylformamide (DMF) | ~15 mg/mL | Another polar aprotic solvent showing good solubility for the derivative. |
| L-Tryptophan | Water (25 °C) | 11.4 g/L (~11.4 mg/mL) | Baseline solubility for the non-deuterated L-isomer in water. |
| L-Tryptophan | DMSO | 11 mg/mL | Solubility of the non-deuterated L-isomer in DMSO.[4] |
| General Tryptophan | Aqueous Acids & Bases | Slightly Soluble | Solubility is enhanced at pH values away from the isoelectric point.[5] |
| General Tryptophan | Methanol | Slightly Soluble (Sonication may assist) | [5] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the analysis of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, DMSO, Ethanol, PBS)
-
Analytical balance
-
Thermostatic shaker bath
-
Screw-capped vials or flasks
-
Syringe filters (0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all solid particles. This step is critical to prevent artificially high results.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC with UV detection or mass spectrometry). A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and the solvent does not interfere.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined in the previous step represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or moles/L (M).
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Tryptophan Metabolic Pathways
This compound is expected to follow the same metabolic pathways as its endogenous counterpart. Tryptophan is a precursor to several bioactive molecules, primarily through the serotonin and kynurenine pathways. The deuteration at the indole ring makes it a valuable tracer for studying the flux through these pathways.
References
An In-depth Technical Guide on the Natural Abundance of Tryptophan Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of tryptophan, a critical amino acid in numerous biological processes. Understanding the baseline isotopic composition of tryptophan is fundamental for a wide range of research applications, including metabolic tracing, nutritional studies, and drug development. This document details the natural abundance of key stable isotopes, outlines the major metabolic pathways of tryptophan, and provides in-depth experimental protocols for isotopic analysis.
Natural Isotopic Abundance of Tryptophan
The natural abundance of stable isotopes in a molecule like tryptophan (C₁₁H₁₂N₂O₂) is a composite of the natural abundances of its constituent elements: carbon, hydrogen, nitrogen, and oxygen. While direct, high-precision experimental values for the entire tryptophan molecule are not commonly published as a standard reference, the expected natural abundance can be calculated based on the internationally accepted natural abundances of the stable isotopes of these elements. These baseline values are crucial for interpreting data from isotope labeling experiments and for understanding natural isotopic variations in biological systems.
The following table summarizes the theoretical natural isotopic abundance of the key stable isotopes found in tryptophan. It is important to note that these values represent the global average and can vary slightly depending on the geographical origin and the biosynthetic pathway of the tryptophan source.
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.93 |
| ¹³C | ~1.07 |
| ¹H | ~99.9885 |
| ²H (Deuterium) | ~0.0115 |
| ¹⁴N | ~99.632 |
| ¹⁵N | ~0.368 |
| ¹⁶O | ~99.757 |
| ¹⁷O | ~0.038 |
| ¹⁸O | ~0.205 |
Note: These values are based on the standard atomic weights and isotopic compositions provided by IUPAC.
One study provided a theoretical calculation for the contribution of heavier isotopes to the M+1 peak in mass spectrometry of protonated tryptophan (C₁₁H₁₃N₂O₂⁺)[1]. This calculation offers an insight into the expected isotopic distribution:
| Isotope Contribution to M+1 Peak | Calculated Abundance (%) |
| ¹³C | 12.1 |
| ²H | 0.195 |
| ¹⁵N | 0.8 |
| ¹⁷O | 0.08 |
These theoretical values serve as a fundamental reference; however, for precise quantitative studies, it is often necessary to establish an empirical baseline by analyzing a standard of known origin.
Metabolic Pathways of Tryptophan
Tryptophan is a precursor to a variety of bioactive molecules, and its metabolism is primarily divided into three main pathways. Understanding these pathways is essential for designing and interpreting isotope tracing studies.
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan catabolism, accounting for over 95% of its degradation[2][3]. This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and is also involved in immune modulation.[3] Dysregulation of the kynurenine pathway has been implicated in various neurological and inflammatory disorders.[]
The Serotonin Pathway
A smaller but critically important fraction of tryptophan is metabolized via the serotonin pathway.[5] This pathway is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[6] The availability of tryptophan is a rate-limiting factor for serotonin production in the brain.
The Indole Pathway
In the gut, commensal bacteria metabolize tryptophan through the indole pathway, producing various indole derivatives.[7] These metabolites, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA), can modulate host physiology, including immune responses and intestinal barrier function, often through activation of the aryl hydrocarbon receptor (AHR).[8]
Experimental Protocols for Isotopic Analysis
The determination of the isotopic composition of tryptophan requires specialized analytical techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Experimental Workflow
The general workflow for the analysis of amino acid isotopes from a biological sample involves several key steps, from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds. For amino acids like tryptophan, derivatization is necessary to increase their volatility.
1. Sample Preparation and Hydrolysis:
-
For protein-bound tryptophan, hydrolyze the protein sample using an appropriate method (e.g., alkaline hydrolysis with NaOH or acid hydrolysis with mercaptoethanesulfonic acid to prevent tryptophan degradation).
-
Neutralize the hydrolysate and purify the amino acids using solid-phase extraction or ion-exchange chromatography.
2. Derivatization:
-
A common derivatization procedure involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.
-
Esterification: React the dried amino acid sample with a solution of 2 M HCl in methanol at 70°C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add an acylating agent such as pentafluoropropionic anhydride (PFPA) in an organic solvent (e.g., ethyl acetate) and heat at 60°C for 30 minutes. Evaporate the excess reagent.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection (e.g., toluene).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at a high temperature (e.g., 280°C).
-
Oven Program: A temperature gradient is used to separate the amino acid derivatives. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the tryptophan derivative or Selected Ion Monitoring (SIM) for targeted quantification of specific isotopologues.
-
4. Data Analysis:
-
Identify the peak corresponding to the derivatized tryptophan based on its retention time and mass spectrum.
-
Determine the relative abundances of the different isotopologue peaks (e.g., M, M+1, M+2, etc.).
-
Correct for the natural abundance of isotopes in the derivatizing agent and calculate the isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is advantageous as it often does not require derivatization, simplifying sample preparation.
1. Sample Preparation:
-
Hydrolyze protein samples as described for GC-MS, if necessary.
-
Purify and concentrate the amino acid fraction.
-
Reconstitute the sample in a mobile phase-compatible solvent.
2. LC-MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed for polar analytes.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amino acids.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification of tryptophan and its isotopologues.
-
3. Data Analysis:
-
Extract the ion chromatograms for the different isotopologues of tryptophan.
-
Integrate the peak areas and calculate the isotope ratios.
-
For quantitative analysis, use a stable isotope-labeled internal standard of tryptophan.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the specific positions of isotopes within a molecule.
1. Sample Preparation:
-
Isotopically enrich the tryptophan sample if specific positional information is required, although natural abundance ¹³C NMR is also possible.
-
Dissolve the purified tryptophan in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer is recommended for better resolution and sensitivity.
-
Experiments:
-
¹H NMR: To confirm the structure and purity of the sample.
-
¹³C NMR: To observe the natural abundance of ¹³C at different carbon positions. One-dimensional ¹³C spectra or two-dimensional heteronuclear correlation experiments (e.g., HSQC, HMBC) can be used.
-
¹⁵N NMR: Similar to ¹³C NMR, but for the nitrogen atoms. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, enrichment is often necessary for good signal-to-noise.
-
3. Data Analysis:
-
Process the NMR data (Fourier transformation, phase correction, baseline correction).
-
Assign the resonances to the specific atoms in the tryptophan molecule.
-
Integrate the signals to determine the relative isotopic abundance at each position.
Conclusion
This technical guide has provided a detailed overview of the natural abundance of tryptophan isotopes, its major metabolic pathways, and comprehensive protocols for its isotopic analysis. A thorough understanding of these core concepts is indispensable for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. The provided methodologies for GC-MS, LC-MS, and NMR serve as a practical foundation for conducting precise and accurate stable isotope studies of tryptophan. The visualization of metabolic pathways and experimental workflows aims to facilitate a clearer understanding of the complex processes involved. As analytical techniques continue to advance, the ability to probe the isotopic composition of molecules like tryptophan at natural abundance will undoubtedly lead to new discoveries and a deeper understanding of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical considerations for amino acid isotope analysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Letter: Identification of tryptophan resonances in natural abundance carbon-13 nuclear magnetic resonance spectra of proteins. Application of partially relaxed Fourier transfrom spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Tryptophan in Biological Matrices Using DL-Tryptophan-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tryptophan in various biological matrices, including plasma, serum, and cell culture supernatants. The use of a stable isotope-labeled internal standard, DL-Tryptophan-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. The described protocol involves a straightforward protein precipitation step followed by a rapid chromatographic separation, making it suitable for high-throughput applications in clinical research, drug development, and metabolic studies.
Introduction
Tryptophan is an essential amino acid that serves as a crucial precursor for the biosynthesis of several vital compounds, including the neurotransmitter serotonin and the vitamin niacin.[1] Its metabolic pathways, such as the kynurenine pathway, are implicated in various physiological and pathological processes, including immune response and neurological disorders.[2][3][4] Accurate and precise quantification of tryptophan levels in biological fluids is therefore essential for understanding disease mechanisms and for the development of novel therapeutic interventions.[5]
LC-MS/MS has become the preferred analytical technique for measuring endogenous molecules in complex biological samples due to its high selectivity, sensitivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by mass, is critical for reliable quantification. This compound is an ideal internal standard for tryptophan analysis as it shares similar physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations in the analytical process.[8] This application note provides a detailed protocol for the quantification of tryptophan using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
DL-Tryptophan (Sigma-Aldrich)
-
This compound (CDN Isotopes)[8]
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)
-
Human plasma/serum (BioIVT)
Preparation of Stock Solutions and Standards
-
Tryptophan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DL-Tryptophan in 10 mL of 50:50 methanol:water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of 50:50 methanol:water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tryptophan stock solution with 50:50 methanol:water to create calibration standards.
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
Sample Preparation
The following protocol is a general guideline for protein precipitation from plasma or serum samples.
-
Aliquot 50 µL of plasma/serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (1 µg/mL this compound) to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid (or 10% TCA/30% SSA[9]) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for different LC-MS/MS systems.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tryptophan | 205.1 | 188.1 | 15 |
| This compound | 210.1 | 192.1 | 15 |
Note: The optimal collision energy should be determined experimentally.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of tryptophan over a wide dynamic range. The method should be validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Table 1: Representative Quantitative Performance of the Method
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15%[2] |
| Inter-day Precision (%CV) | < 15%[2] |
| Accuracy (% Recovery) | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of tryptophan using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for tryptophan quantification.
Tryptophan Metabolic Pathways
This compound serves as an internal standard for measuring the endogenous levels of tryptophan, a precursor to several biologically active molecules. The major metabolic routes are the kynurenine and serotonin pathways.
Caption: Major metabolic pathways of tryptophan.
Conclusion
The LC-MS/MS method employing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of tryptophan in biological matrices. The simple sample preparation and rapid analysis time make this method well-suited for large-scale studies in clinical and research settings. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data quality. This application note provides a solid foundation for laboratories looking to implement tryptophan analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Tryptophan in Serum using DL-Tryptophan-d5 by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan (Trp) is an essential amino acid that serves as a crucial precursor for the biosynthesis of proteins and several bioactive metabolites vital for physiological processes.[1][2] The primary metabolic routes for tryptophan are the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely dependent on gut microbiota.[1][3][4] Dysregulation in these pathways has been implicated in a variety of pathological conditions, including neuropsychiatric disorders, cancer, and immune system dysfunction.[1][3][4][5][6] Consequently, the accurate quantification of tryptophan levels in biological matrices such as serum is critical for both clinical diagnostics and therapeutic development.
This application note provides a detailed protocol for the sensitive and specific quantification of tryptophan in human serum using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, DL-Tryptophan-d5, to ensure high accuracy and reproducibility.[7][8]
Tryptophan Metabolic Pathways
Tryptophan metabolism is complex, branching into three main pathways that produce a variety of bioactive molecules.[1][3][9] Understanding these pathways is essential for interpreting the biological significance of tryptophan levels.
-
Kynurenine Pathway: This is the principal route of tryptophan degradation, accounting for over 95% of its metabolism.[1][5][6] Key enzymes in this pathway include indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][10][11] This pathway generates several neuroactive and immunomodulatory metabolites, such as kynurenine, kynurenic acid, and quinolinic acid.[11][12]
-
Serotonin Pathway: A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter, and subsequently to melatonin.[10][11][12] This conversion is initiated by the enzyme tryptophan hydroxylase (TPH).[10][11]
-
Indole Pathway: In the gut, microbial enzymes metabolize tryptophan into various indole derivatives.[1][12] These metabolites can interact with host receptors, such as the aryl hydrocarbon receptor (AhR), to regulate gut barrier function and immune responses.[1][9]
References
- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tryptophan Metabolism Disorder-Triggered Diseases, Mechanisms, and Therapeutic Strategies: A Scientometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 11. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan Metabolism and Gut-Brain Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Tryptophan-d5 in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan is an essential amino acid that serves as a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites vital for physiological processes.[1][2] Its metabolism is primarily channeled through three major routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is heavily influenced by gut microbiota.[1][2][3] Dysregulation in these pathways has been linked to a wide range of pathologies, including neurodegenerative disorders, cancer, and immune dysfunction.[1][2]
Stable isotope tracing is a powerful technique for elucidating the complexities of metabolic pathways.[4] By introducing a labeled substrate, such as DL-Tryptophan-d5, into a biological system, researchers can track the fate of the label as it is incorporated into downstream metabolites. This enables the precise quantification of metabolite concentrations and the analysis of metabolic flux, providing deep insights into the dynamics of tryptophan metabolism under various physiological and pathological conditions.[1] this compound is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[5]
This document provides detailed protocols for the use of this compound in the metabolic analysis of tryptophan pathways, aimed at researchers, scientists, and professionals in drug development.
Tryptophan Metabolic Pathways
Tryptophan is metabolized through three primary pathways, each leading to the formation of distinct classes of bioactive molecules. Over 95% of free tryptophan is catabolized via the kynurenine pathway, with smaller portions being converted through the serotonin and indole pathways.[1][3]
Experimental Workflow for Metabolic Pathway Analysis
A typical workflow for stable isotope tracing using this compound involves several key stages, from sample collection to data analysis. The use of a deuterated internal standard is crucial for correcting analyte loss during sample preparation and normalizing for variations in instrument response.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Application Note: Chiral Separation of D- and L-Tryptophan-d5 by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan, an essential amino acid, and its deuterated isotopologues like Tryptophan-d5 are crucial in various research fields, including metabolism studies and as internal standards in quantitative bioanalysis. The enantiomers of tryptophan, D- and L-Tryptophan, often exhibit different biological activities. Consequently, a reliable and efficient method for their chiral separation is paramount. This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of D- and L-Tryptophan-d5. While the specific data presented is adapted from studies on non-deuterated tryptophan, the methodology serves as an excellent starting point for the analysis of its deuterated counterpart, typically requiring minimal optimization. The separation is achieved using a chiral stationary phase (CSP), which allows for the differential interaction with each enantiomer, leading to their effective resolution.
Experimental Protocols
This section provides detailed methodologies for the chiral separation of D- and L-Tryptophan-d5. Two primary methods are presented, utilizing different types of chiral stationary phases.
Method 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
This method is based on the use of a CHIROBIOTIC T column, a macrocyclic glycopeptide bonded to silica gel, which has demonstrated broad selectivity for amino acids.
-
Sample Preparation:
-
Prepare a stock solution of D,L-Tryptophan-d5 at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration of approximately 1.5 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
Method 2: Zwitterionic Chiral Stationary Phase
This method employs a Cinchona alkaloid-based zwitterionic chiral stationary phase, which is effective for the separation of amino acids without derivatization.[2]
-
Sample Preparation:
-
Prepare a stock solution of D,L-Tryptophan-d5 at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 nmol/µL (around 20 µg/mL).
-
Filter the sample through a 0.45 µm filter prior to injection.
-
-
HPLC Conditions:
Data Presentation
The following tables summarize the expected chromatographic parameters based on the separation of non-deuterated D,L-Tryptophan. These values provide a baseline for the separation of the d5-analog.
Table 1: Chromatographic Performance on Chirobiotic T Column
| Parameter | Value |
| k'1 (L-Tryptophan) | 3.86 |
| k'2 (D-Tryptophan) | 4.60 |
| Separation Factor (α) | 1.19 |
| Resolution (Rs) | 1.50 |
Data adapted from a study on non-deuterated Tryptophan.[1]
Table 2: Chromatographic Performance on CHIRALPAK® ZWIX(+) Column
| Parameter | L-Tryptophan | D-Tryptophan |
| Retention Time (min) | t1 | t2 |
| Separation Factor (α) | > 1.25 | |
| Resolution (Rs) | > 1.5 |
Note: Specific retention times for D/L-Tryptophan were not provided in the source material, but a good separation factor was indicated for tryptophan derivatives.[2] Optimization may be required to achieve baseline separation for Tryptophan-d5.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the chiral separation process.
Caption: Experimental workflow for the chiral separation of D/L-Tryptophan-d5 by HPLC.
Caption: Logical relationship of chiral separation on a chiral stationary phase.
References
- 1. sedere.com [sedere.com]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DL-Tryptophan-d5 for Targeted Metabolomics of the Kynurenine Pathway
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of DL-Tryptophan-d5 as an internal standard in the targeted LC-MS/MS-based metabolomics analysis of the kynurenine pathway.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan degradation, accounting for approximately 95% of its catabolism.[1][2] This pathway produces several neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[3] Dysregulation of the kynurenine pathway has been implicated in a variety of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune diseases.[1][4][5] Consequently, the accurate quantification of kynurenine pathway metabolites in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutic agents.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of these metabolites.[6][7] The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[8][9] This application note details a robust protocol for the simultaneous quantification of key kynurenine pathway metabolites in plasma and serum using this compound as an internal standard.
Kynurenine Signaling Pathway
The catabolism of tryptophan down the kynurenine pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[6][10] This pathway leads to the production of several biologically active metabolites as illustrated in the diagram below.
References
- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway of tryptophan degradation as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing DL-Tryptophan-d5 Standard Solutions
An application note on the preparation of DL-Tryptophan-d5 standard solutions, detailing the protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of the essential amino acid, Tryptophan. In quantitative analysis, particularly in methods utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds like this compound are ideal internal standards.[1][2][3] An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls.[4][5] Its purpose is to correct for the potential loss of analyte during sample preparation and to compensate for variability in instrument response, thereby improving the accuracy and precision of the quantification.[4][6] This protocol provides a detailed methodology for the preparation of stock and working standard solutions of this compound for use in research and drug development settings.
Quantitative Data Summary
The physical and chemical properties of this compound are essential for its proper handling and storage. The data below has been compiled from various suppliers and technical data sheets.
| Parameter | Value | Citations |
| Molecular Formula | C₁₁H₇D₅N₂O₂ | [2][7][8] |
| Molecular Weight | Approx. 209.26 g/mol | [8][9] |
| Physical Form | Solid, powder, or crystals | [2] |
| Solubility | • DMSO: ≥ 33.33 mg/mL• PBS (pH 7.2): ~1 mg/mL• Methanol: Slightly soluble (sonication may be required)• Aqueous Acid/Base: Slightly soluble | [1][2][7] |
| Storage (Solid) | Store at -20°C or room temperature, protected from light and moisture. | [2][8][10] |
| Storage (Stock Solution) | • -80°C: Up to 6 months• -20°C: Up to 1 month(Protect from light; aliquot to avoid freeze-thaw cycles) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a primary stock solution. It is critical to use high-purity solvents and calibrated equipment to ensure accuracy.
Materials and Reagents:
-
This compound solid
-
Methanol (HPLC or MS-grade)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
-
Cryogenic storage vials
Methodology:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.
-
Solvent Preparation: Prepare the solvent mixture, for example, Methanol:Water (70:30 v/v).
-
Dissolution:
-
Transfer the weighed this compound into a 1.0 mL Class A volumetric flask.
-
Add approximately 0.7 mL of the solvent mixture.
-
Vortex the flask for 30 seconds to facilitate dissolution. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes.[7]
-
-
Final Volume Adjustment: Once the solid is fully dissolved, bring the solution to the 1.0 mL mark with the solvent mixture. Cap the flask and invert it 10-15 times to ensure homogeneity.
-
Concentration Calculation: Calculate the precise concentration of the stock solution based on the exact weight.
-
Formula:Concentration (mg/mL) = Weight of this compound (mg) / Volume of flask (mL)
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Standard Solutions
Working solutions are prepared by serially diluting the stock solution to create a range of concentrations for building a calibration curve.
Methodology:
-
Thawing: Thaw one aliquot of the 1 mg/mL stock solution completely at room temperature. Vortex gently to ensure it is homogenous.
-
Intermediate Dilution (Optional): Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution 1:10. For example, transfer 100 µL of the 1 mg/mL stock into a 1.0 mL volumetric flask and fill to the mark with the appropriate analytical matrix or solvent.
-
Serial Dilutions: Perform serial dilutions from the intermediate or primary stock solution to achieve the desired concentrations for your analytical range.
-
Example for a 10 µg/mL standard: Dilute the 100 µg/mL intermediate solution 1:10 (e.g., 100 µL into 900 µL of solvent).
-
Example for a 1 µg/mL standard: Dilute the 10 µg/mL working solution 1:10 (e.g., 100 µL into 900 µL of solvent).
-
-
Usage: Use these freshly prepared working solutions for spiking into calibration standards and quality control samples. It is recommended to prepare working solutions fresh for each analytical run.[11]
Visualizations
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. nebiolab.com [nebiolab.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. L-Tryptophan-d5|lookchem [lookchem.com]
- 8. usbio.net [usbio.net]
- 9. clearsynth.com [clearsynth.com]
- 10. L-Tryptophan (indole-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. abcam.com [abcam.com]
Application Note: Mass Spectrometry Fragmentation Analysis of DL-Tryptophan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Tryptophan-d5 is a deuterated stable isotope-labeled version of the essential amino acid tryptophan. It is commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical methods for the accurate measurement of tryptophan and its metabolites in various biological matrices. A thorough understanding of its fragmentation pattern under tandem mass spectrometry (MS/MS) conditions is crucial for developing robust and specific analytical methods. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, along with a comprehensive experimental protocol for its analysis.
Mass Spectrometry Fragmentation Pattern of this compound
This compound, with five deuterium atoms on the indole ring, exhibits a characteristic fragmentation pattern upon collision-induced dissociation (CID) in a mass spectrometer. The protonated molecule ([M+H]⁺) of this compound has a monoisotopic mass of approximately 210.1 Da. The fragmentation is dominated by losses from the amino acid side chain and the carboxyl group.
Quantitative Fragmentation Data
The primary fragmentation pathways involve the neutral loss of formic acid (HCOOH) and the subsequent loss of ammonia (NH₃) or the loss of the entire side chain. The key fragment ions observed in the product ion scan of this compound are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Description |
| 210.2 | 192.2 | H₂O + D | Loss of water and a deuterium atom from the indole ring. |
| 210.2 | 163.1 | COOH + NH₃ | Loss of the carboxyl group and ammonia. |
| 210.2 | 150.0 | HCOOH + NH₃ + D | Loss of formic acid, ammonia, and a deuterium atom. |
| 210.2 | 135.1 | C₂H₄NO₂ | Cleavage of the amino acid side chain. |
Note: The m/z values and relative intensities can vary slightly depending on the specific instrument and experimental conditions used.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the protonation of the amino group. Upon collisional activation, the molecule undergoes a series of characteristic neutral losses and rearrangements.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (≥99%)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) methanol:water containing 0.1% formic acid.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Product Ion Scan
-
Precursor Ion (Q1): m/z 210.2
-
Collision Gas: Argon
-
Collision Energy: 20-40 eV (optimization recommended)
-
Scan Range (Q3): m/z 50-220
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Acquisition and Analysis
-
Inject the working standard solution into the LC-MS/MS system.
-
Acquire the product ion scan data for the precursor ion m/z 210.2.
-
Process the data to identify the major fragment ions and their relative intensities.
Experimental Workflow
The following diagram illustrates the general workflow for the fragmentation analysis of this compound.
Caption: General workflow for fragmentation analysis.
Conclusion
This application note provides essential information on the mass spectrometry fragmentation pattern of this compound and a detailed protocol for its analysis. Understanding these fragmentation characteristics is fundamental for the development of sensitive and specific quantitative methods for tryptophan and its metabolites in various research and clinical applications. The provided data and protocols serve as a valuable resource for scientists and researchers in the fields of analytical chemistry, drug metabolism, and clinical diagnostics.
Application Notes and Protocols: The Use of DL-Tryptophan-d5 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of DL-Tryptophan-d5 as a crucial tool in neuroscience research. This stable isotope-labeled internal standard is indispensable for the accurate quantification of tryptophan and its metabolites in complex biological matrices. Furthermore, its application in metabolic labeling studies offers a powerful method to trace the dynamic changes in the serotonin and kynurenine pathways, which are implicated in a wide range of neurological and psychiatric disorders.
Introduction to Tryptophan Metabolism in Neuroscience
Tryptophan, an essential amino acid, is a precursor to several neuroactive compounds critical for brain function.[1][2][3] Its metabolism is primarily divided into two major pathways: the serotonin pathway and the kynurenine pathway.[4]
-
Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a pivotal role in regulating mood, sleep, appetite, and cognition.[5][6] Dysregulation of the serotonin system is a key feature of depression and other mood disorders.[4]
-
Kynurenine Pathway: This is the major route of tryptophan degradation, accounting for over 90% of its metabolism.[7] This pathway generates several neuroactive metabolites, some of which are neuroprotective (e.g., kynurenic acid) while others are neurotoxic (e.g., quinolinic acid).[1][5] An imbalance in the kynurenine pathway is associated with neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4]
Given the profound impact of these pathways on neurological health, the precise measurement of tryptophan and its metabolites is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions.
Role of this compound in Research
This compound is a deuterated form of tryptophan where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it an ideal tool for mass spectrometry-based applications in neuroscience for two primary reasons:
-
Internal Standard for Quantification: Due to its chemical similarity to endogenous tryptophan, this compound co-elutes during chromatographic separation but is distinguishable by its higher mass in a mass spectrometer. This allows it to serve as an excellent internal standard to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of tryptophan and its metabolites.
-
Metabolic Labeling and Flux Analysis: When introduced into a biological system (cell culture or animal models), this compound is processed by the same enzymatic machinery as unlabeled tryptophan. By tracking the appearance of the deuterium label in downstream metabolites of the serotonin and kynurenine pathways, researchers can elucidate the dynamics and flux of these metabolic routes under various physiological and pathological conditions.
Quantitative Data Summary
The following tables summarize representative concentrations of tryptophan and its key metabolites in biological samples from neuroscience-related studies. The use of deuterated internal standards, such as this compound, is critical for achieving the accuracy and precision demonstrated in these examples.
Table 1: Tryptophan and Kynurenine Pathway Metabolite Concentrations in Human Plasma
| Metabolite | Concentration in Healthy Controls (µM) | Concentration in Patients with Parkinson's Disease (µM) | Reference |
| Tryptophan | 98 ± 5 | - | [8] |
| Kynurenine | 5.2 ± 0.1 | - | [8] |
Concentrations are expressed as mean ± standard deviation.
Table 2: Tryptophan and Kynurenine Concentrations in Human Plasma from a Separate Study
| Metabolite | Concentration Range (ng/mL) | Reference |
| Tryptophan | 1.25 - 4000 | [9] |
| Kynurenine | 0.5 - 1600 | [9] |
Table 3: Recovery of Tryptophan and its Metabolites from Brain Tissue Samples
| Analyte | Recovery (%) | Coefficient of Variation (CV) (%) | Reference |
| Tryptophan (TRP) | 98 | 2.7 | [5] |
| Serotonin (5-HT) | 102 | 4.1 | [5] |
| 5-Hydroxyindoleacetic acid (5-HIAA) | 96 | 3.5 | [5] |
| Kynurenine (KYN) | 99 | 4.6 | [5] |
| Kynurenic Acid (KYNA) | 97 | 3.6 | [5] |
Experimental Protocols
Protocol for the Use of this compound as an Internal Standard for Quantification of Tryptophan and Metabolites in Brain Tissue by LC-MS/MS
This protocol outlines the general steps for using this compound as an internal standard to quantify tryptophan and its metabolites in rodent brain tissue.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C.
-
Prepare a working internal standard solution by diluting the stock solution with methanol:water (1:1, v/v) to a final concentration of 1 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold methanol containing the this compound internal standard working solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set a flow rate of 0.3 mL/min.
-
Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for tryptophan, its metabolites, and this compound.
-
-
Table 4: Example MRM Transitions for Key Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| This compound | 210.1 | 192.1 |
| Kynurenine | 209.1 | 192.1 |
| Serotonin | 177.1 | 160.1 |
| Kynurenic Acid | 190.1 | 144.1 |
| Quinolinic Acid | 168.0 | 124.0 |
-
Data Analysis:
-
Integrate the peak areas for each analyte and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of analytical standards spiked with the internal standard.
-
Determine the concentration of each analyte in the brain tissue samples by interpolating their peak area ratios on the calibration curve.
-
Protocol for Metabolic Labeling of SH-SY5Y Neuronal Cells with this compound
This protocol describes how to use this compound to trace its metabolism in a neuronal cell line.
Materials:
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Methanol (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in sterile PBS.
-
Remove the regular culture medium from the cells and wash them once with warm PBS.
-
Add fresh culture medium containing a defined concentration of this compound (e.g., 50 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolic labeling.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the cell extracts using the LC-MS/MS method described in Protocol 4.1.
-
Monitor for the appearance of deuterated metabolites (e.g., Kynurenine-d4, Serotonin-d4) by adjusting the MRM transitions to account for the mass shift from the deuterium labels.
-
Quantify the levels of both labeled and unlabeled metabolites over time to determine the rate of tryptophan metabolism and the flux through the serotonin and kynurenine pathways.
-
Visualizations
Signaling Pathways
Caption: Tryptophan metabolic pathways.
Experimental Workflow
Caption: Workflow for metabolite quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS [mdpi.com]
- 9. DSpace [soar.wichita.edu]
- 10. moodle2.units.it [moodle2.units.it]
- 11. SH-SY5Y culturing [protocols.io]
Application Notes and Protocols for DL-Tryptophan-d5 as a Tracer in Protein Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Tryptophan-d5 is a stable isotope-labeled form of the essential amino acid tryptophan, where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool for tracing the metabolic fate of tryptophan in vivo and in vitro without the use of radioactivity. A primary application of this compound is in the study of protein metabolism, specifically for measuring the rates of protein synthesis. By introducing a known amount of the labeled tracer and measuring its incorporation into proteins over time, researchers can gain quantitative insights into the dynamics of protein turnover under various physiological, pathological, and pharmacological conditions.
These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation guidelines for utilizing this compound as a tracer in protein metabolism studies.
Principle of the Method
The fundamental principle behind using this compound as a tracer is the precursor-product relationship. The labeled tryptophan (precursor) is introduced into the biological system (e.g., cell culture, animal model, or human subject). As new proteins are synthesized, this labeled tryptophan is incorporated into the polypeptide chains. By measuring the enrichment of this compound in the protein-bound amino acid pool over a specific period, the fractional synthesis rate (FSR) of the protein or protein pool can be calculated. The analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can accurately differentiate between the labeled (heavy) and unlabeled (light) tryptophan.
Key Applications
-
Drug Development: Assessing the effect of novel therapeutic agents on protein synthesis rates in target tissues.
-
Nutritional Science: Evaluating the impact of different diets or nutritional supplements on muscle and whole-body protein turnover.
-
Disease Research: Investigating alterations in protein metabolism in various diseases such as cancer, muscular dystrophy, and metabolic disorders.
-
Aging Research: Studying age-related changes in protein synthesis and turnover.
Experimental Workflow
The general workflow for a protein metabolism study using this compound is depicted below.
Tryptophan Metabolic Pathways
It is crucial to consider that protein synthesis is just one of several metabolic fates of tryptophan. The major pathways include the kynurenine pathway, the serotonin pathway, and the indole pathway (primarily by gut microbiota). Understanding these competing pathways is important for interpreting tracer kinetics.
Detailed Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Measurement in Cultured Cells
This protocol describes the measurement of fractional protein synthesis rate in adherent cell culture using a this compound tracer.
Materials:
-
This compound
-
Cell culture medium deficient in tryptophan
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
6 M Hydrochloric acid (HCl)
-
Alkaline hydrolysis buffer (e.g., 4.2 M NaOH with 19 µM DTT)
-
Internal standard solution (e.g., L-Tryptophan-d5 for total tryptophan quantification, if needed)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency in complete medium.
-
Starvation (Optional but Recommended): To enhance tracer incorporation, gently wash the cells twice with PBS and incubate in tryptophan-deficient medium for 1-2 hours.
-
Tracer Labeling: Replace the medium with labeling medium (tryptophan-deficient medium supplemented with a known concentration of this compound, e.g., 200 µM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12 hours). The 0-hour time point serves as the baseline.
-
Cell Lysis: At each time point, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Precipitation: Precipitate the protein from the lysate using a suitable method (e.g., trichloroacetic acid (TCA) precipitation). Wash the protein pellet multiple times with ethanol or acetone to remove free amino acids.
-
Protein Hydrolysis:
-
Acid Hydrolysis (for most amino acids, but degrades tryptophan): Not suitable for tryptophan analysis.
-
Alkaline Hydrolysis: Resuspend the protein pellet in an alkaline hydrolysis buffer. Heat at 110-120°C for 16-24 hours in a sealed, oxygen-free vial.
-
-
Sample Preparation for LC-MS/MS: Neutralize the hydrolysate with HCl. Centrifuge to remove any precipitate. The supernatant contains the free amino acids from the hydrolyzed protein.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the ratio of this compound to unlabeled Tryptophan.
-
Calculation of Fractional Synthesis Rate (FSR): FSR (%/hour) = [(E_p(t) - E_p(0)) / E_precursor] * (1/t) * 100
-
E_p(t) = Enrichment of protein-bound this compound at time t
-
E_p(0) = Enrichment of protein-bound this compound at time 0
-
E_precursor = Enrichment of the precursor pool (intracellular free this compound or, as a surrogate, the enrichment in the labeling medium)
-
t = labeling time in hours
-
Protocol 2: In Vivo Muscle Protein Synthesis Measurement in a Rodent Model
This protocol outlines a method for measuring muscle protein synthesis in rats or mice using a flooding dose of this compound.
Materials:
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Materials for protein precipitation and hydrolysis (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals under standard conditions and allow them to acclimate.
-
Tracer Administration (Flooding Dose): Administer a bolus injection of this compound (e.g., via intraperitoneal or tail vein injection) to rapidly equilibrate the free amino acid pools. A typical flooding dose might be 1.5 mmol/kg body weight containing a known percentage of the tracer.
-
Tissue Collection: At a predetermined time after injection (e.g., 30-60 minutes), anesthetize the animal and quickly excise the muscle of interest (e.g., gastrocnemius, soleus). Immediately freeze the tissue in liquid nitrogen.
-
Sample Processing:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in a suitable buffer.
-
Separate the free amino acid (precursor) and protein-bound fractions by precipitating the protein (e.g., with perchloric acid).
-
The supernatant contains the free intracellular amino acids (for precursor enrichment measurement).
-
The protein pellet is washed and then hydrolyzed using the alkaline hydrolysis method described in Protocol 1.
-
-
LC-MS/MS Analysis: Analyze the tracer enrichment in both the precursor (supernatant) and protein-bound (hydrolyzed pellet) fractions.
-
Calculation of FSR: FSR (%/hour) = [E_protein / E_precursor] * (1/t) * 100
-
E_protein = Enrichment of protein-bound this compound
-
E_precursor = Enrichment of the intracellular free this compound
-
t = time between tracer injection and tissue collection in hours
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental groups or conditions.
Illustrative Data Tables
Table 1: In Vitro Fractional Protein Synthesis Rate in Response to Treatment X
(Illustrative Data)
| Cell Line | Treatment | Time (hours) | Precursor Enrichment (Trp-d5 %) | Protein-Bound Enrichment (Trp-d5 %) | FSR (%/hour) |
| Hepatocytes | Control | 4 | 98.5 ± 0.3 | 1.25 ± 0.11 | 0.32 ± 0.03 |
| Treatment X | 4 | 98.6 ± 0.2 | 1.89 ± 0.15 | 0.48 ± 0.04* | |
| Myotubes | Control | 4 | 98.4 ± 0.4 | 0.88 ± 0.09 | 0.22 ± 0.02 |
| Treatment X | 4 | 98.5 ± 0.3 | 0.75 ± 0.08 | 0.19 ± 0.02 |
Data are presented as mean ± SEM. *p < 0.05 compared to control.
Table 2: In Vivo Muscle Protein Synthesis Rate in Different Physiological States
(Illustrative Data)
| Animal Group | Muscle | Precursor Enrichment (Trp-d5 %) | Protein-Bound Enrichment (Trp-d5 %) | FSR (%/hour) |
| Young, Fed | Gastrocnemius | 45.2 ± 2.1 | 0.41 ± 0.05 | 0.091 ± 0.011 |
| Aged, Fed | Gastrocnemius | 44.8 ± 2.5 | 0.28 ± 0.04 | 0.063 ± 0.009* |
| Young, Fasted | Gastrocnemius | 46.1 ± 1.9 | 0.21 ± 0.03 | 0.046 ± 0.007# |
Data are presented as mean ± SEM. *p < 0.05 compared to Young, Fed. #p < 0.05 compared to Young, Fed.
Conclusion
This compound is a robust and reliable tracer for quantitative studies of protein metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to measure protein synthesis rates in a variety of biological systems. Careful experimental design, precise analytical measurements using LC-MS/MS, and appropriate data analysis are essential for obtaining high-quality, reproducible results. These studies can provide valuable insights into the mechanisms of disease and the development of new therapeutic strategies.
Application Notes and Protocols for Tryptophan Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan (Trp), an essential amino acid, is a precursor to several physiologically important metabolites, including the neurotransmitter serotonin and metabolites in the kynurenine pathway.[1][2][3] Accurate quantification of tryptophan in biological matrices is crucial for understanding its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as deuterated tryptophan (e.g., d5-Tryptophan), is the gold standard for quantitative analysis by mass spectrometry.[4][5] This approach corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[6][7]
These application notes provide detailed protocols for the sample preparation of tryptophan from various biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard.
Tryptophan Metabolic Pathways
Tryptophan is primarily metabolized through two major pathways: the serotonin pathway and the kynurenine pathway.[1][8][9] The serotonin pathway leads to the production of the neurotransmitter serotonin and the hormone melatonin.[1] The kynurenine pathway, which accounts for the majority of tryptophan degradation, generates several neuroactive and immunomodulatory metabolites.[2][10]
Experimental Workflow Overview
The general workflow for tryptophan analysis involves sample collection, addition of the deuterated internal standard, sample preparation to remove interferences and isolate the analyte, followed by instrumental analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the quantitative analysis of tryptophan using a deuterated internal standard with LC-MS/MS.
Table 1: Linearity and Limit of Quantification
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Tryptophan | Human Serum | 0.1 - 500 µM | 0.1 µM | [11] |
| Tryptophan | Eye Fluid | 4 - 2000 ng/mL | 4 ng/mL | [12] |
| Tryptophan | Placental Tissue | 0.5 - 30 µg/mL | 0.5 µg/mL | [5] |
| Kynurenine | Human Serum | 0.04 - 40 µM | 0.04 µM | [11] |
| Kynurenic Acid | Human Serum | 0.002 - 20 µM | 0.002 µM | [11] |
Table 2: Recovery and Precision
| Analyte | Matrix | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |
| Tryptophan | Eye Fluid | 94.3 - 96.1 | < 4.4 | - | [12] |
| Tryptophan | Plant Material | 95.5 (average) | - | 8.3 (average) | [13] |
| Tryptophan | Human Plasma | 82.5 - 116 | < 5 | < 6.5 | [14][15] |
| Kynurenine | Eye Fluid | 91.0 - 95.0 | < 6.4 | - | [12] |
| Kynurenic Acid | Eye Fluid | 96.0 - 97.6 | < 5.0 | - | [12] |
Experimental Protocols
Protocol 1: Tryptophan Analysis in Plasma/Serum by Protein Precipitation
This protocol is suitable for the analysis of free tryptophan in plasma or serum.
Materials:
-
Plasma or serum samples
-
Deuterated tryptophan (d5-Trp) internal standard (IS) stock solution
-
Protein precipitation agent: Acetonitrile (ACN), Methanol (MeOH), or Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
LC-MS/MS system
Method:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of d5-Trp IS solution (concentration to be optimized based on endogenous levels and instrument sensitivity).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold protein precipitation agent (e.g., ACN).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of Protein-Bound Tryptophan in Tissues or Cells by Alkaline Hydrolysis
This protocol is designed to measure the total tryptophan content, including that incorporated into proteins.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]
- 4. caymanchem.com [caymanchem.com]
- 5. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kynurenine pathway of tryptophan metabolism in pathophysiology and therapy of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. real.mtak.hu [real.mtak.hu]
- 15. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-Tryptophan-d5 LC-MS Method Troubleshooting
Welcome to the technical support center for the troubleshooting of your DL-Tryptophan-d5 LC-MS method. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the analysis of DL-Tryptophan and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard for the quantification of DL-Tryptophan. Since its chemical and physical properties are nearly identical to the analyte, it can compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1]
Q2: What are the optimal storage conditions for this compound?
This compound should be stored at -20°C to ensure its stability.[2] For maximum recovery, it is recommended to centrifuge the vial before opening.
Q3: What are the common MRM transitions for Tryptophan and this compound?
Multiple Reaction Monitoring (MRM) transitions are crucial for the selective and sensitive detection of your analyte and internal standard. Typical transitions are listed in the table below. It is always recommended to optimize these parameters on your specific instrument.
Q4: Can deuterium atoms in this compound exchange with hydrogen atoms from the mobile phase?
Hydrogen-deuterium (H/D) exchange can occur, particularly under certain pH and temperature conditions.[3] The rate of back-exchange is minimized around pH 2.5-3.0 and at lower temperatures.[3] Rapid analysis is also crucial to minimize the time the sample is exposed to protic solvents.[4]
Q5: What is isotopic crosstalk and how can it affect my results?
Isotopic crosstalk, or cross-signal contribution, can occur when the isotopic distribution of the analyte interferes with the signal of the deuterated internal standard.[5] This is more likely when the mass difference between the analyte and the internal standard is small. For tryptophan, which does not contain elements with complex isotopic patterns like chlorine or bromine, a mass difference of 5 Da for this compound is generally sufficient to minimize this effect.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during your LC-MS analysis of DL-Tryptophan.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column, column contamination, or extra-column volume. | - Ensure mobile phase pH is appropriate for tryptophan (acidic mobile phase, e.g., with 0.1% formic acid, is common).[6] - Flush the column to remove contaminants. - Check for and minimize dead volume in tubing and connections. |
| Peak Fronting | Column overload or sample solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase. |
| Split Peaks | Partially clogged column frit, column void, or sample precipitation on the column. | - Replace the column inlet frit or use an in-line filter. - If a void is suspected, replace the column. - Ensure the sample is fully dissolved in the injection solvent. |
Problem 2: Low or No Signal Intensity
Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Analyte and Internal Standard Signal | Ion suppression, incorrect MS parameters, or a problem with the electrospray. | - Perform a matrix effect study to assess ion suppression.[7] - Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). - Check for a stable spray and clean the ion source if necessary. |
| Low Analyte Signal, Good Internal Standard Signal | Analyte degradation or poor extraction recovery. | - Check the stability of tryptophan in your sample matrix and processing conditions.[8] - Optimize the sample preparation procedure to improve analyte recovery. |
| No Signal | No sample injected, major leak, or instrument malfunction. | - Verify autosampler operation and injection sequence. - Check for leaks in the LC system. - Ensure the mass spectrometer is properly tuned and calibrated. |
Problem 3: Inaccurate or Imprecise Results
Variability in your results can stem from several sources throughout the analytical workflow.
| Symptom | Potential Cause | Troubleshooting Steps |
| High Variability in replicate injections | Inconsistent injection volume or carryover. | - Check the autosampler for proper function and precision. - Develop a robust needle wash method to prevent carryover. |
| Poor accuracy of quality control samples | Matrix effects, incorrect standard concentrations, or isotopic interference. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1] - Verify the concentrations of your stock and working standard solutions. - Assess for isotopic crosstalk between the analyte and internal standard.[9] |
| Drifting internal standard response | Instability of the internal standard or adsorption to the system. | - Evaluate the stability of this compound in your sample diluent and autosampler conditions. - Condition the LC system with several injections of a high-concentration standard to passivate active sites. |
Quantitative Data Summary
The following tables provide typical parameters for an LC-MS/MS method for Tryptophan and this compound. These should be optimized for your specific instrumentation and application.
Table 1: Typical MRM Transitions for Tryptophan and this compound (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| DL-Tryptophan | 205.1 | 188.1 | 10-15 | Corresponds to the loss of NH3. |
| DL-Tryptophan | 205.1 | 146.1 | 15-25 | Corresponds to the loss of the carboxyl group and NH3. |
| This compound | 210.1 | 192.1 | 10-15 | Corresponds to the loss of NH3. |
| This compound | 210.1 | 150.1 | 15-25 | Corresponds to the loss of the carboxyl group and NH3. |
Note: These values are illustrative and should be optimized on your mass spectrometer.[10][11]
Table 2: Example LC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: This is an example method and should be adapted and optimized for your specific application.[12][13]
Experimental Protocols
Protocol: Sample Preparation of Plasma for Tryptophan Analysis
This protocol describes a common protein precipitation method for the extraction of Tryptophan from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each sample, calibrator, and quality control.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject the sample into the LC-MS/MS system.
This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.[7][14]
Visualizations
Caption: A troubleshooting workflow for common LC-MS issues.
Caption: Major metabolic pathways of Tryptophan.[15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 7. Solvent front position extraction with semi-automatic device as a powerful sample preparation procedure to quantitatitation of tryptophan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous quantification of tryptophan metabolites by ... [degruyterbrill.com]
- 12. frontiersin.org [frontiersin.org]
- 13. waters.com [waters.com]
- 14. Quantitation of tryptophan and other plasma amino acids by automated pre-column o-phthaldialdehyde derivatization high-performance liquid chromatography: improved sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Schematic representation of the tryptophan metabolism pathway [pfocr.wikipathways.org]
- 17. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Matrix effects in tryptophan quantification with DL-Tryptophan-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of tryptophan using DL-Tryptophan-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect tryptophan quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based tryptophan quantification, these effects can lead to either ion suppression or enhancement.[1][2] This interference can result in inaccurate and imprecise quantification of tryptophan, even when using an internal standard.[2] Biological samples are complex mixtures containing various endogenous components like proteins, salts, and phospholipids that can cause these effects.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS analysis.[2] Because a SIL internal standard is chemically identical to the analyte (tryptophan), it co-elutes and experiences similar matrix effects.[1][2] This co-elution allows the SIL internal standard to compensate for variations in ionization efficiency, improving the accuracy and reproducibility of the quantification.[3] The ratio of the analyte to the internal standard signal should remain consistent even in the presence of matrix effects.[1]
Q3: How can I determine if my assay is suffering from matrix effects?
A3: The most common and quantitative method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but contains no analyte) with the response of the analyte in a neat (pure) solvent at the same concentration.[5][6] A significant difference between these two responses indicates the presence of ion suppression or enhancement.[5]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to reduce or eliminate matrix effects include:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components before LC-MS analysis.[1]
-
Chromatographic Separation: Optimizing the LC method to separate tryptophan from co-eluting matrix components can significantly reduce interference.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7]
-
Use of a Suitable Internal Standard: Employing a SIL internal standard like this compound is crucial for compensating for matrix effects that cannot be completely eliminated.[2]
Troubleshooting Guide
This guide addresses common issues encountered during tryptophan quantification related to matrix effects.
Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like SPE.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate tryptophan from the interfering region of the chromatogram.
-
Check Internal Standard Performance: Ensure that the peak for this compound is clean and that its response is consistent across different matrix blanks.
-
Problem 2: Low signal intensity for both tryptophan and this compound.
-
Possible Cause: Severe ion suppression.
-
Troubleshooting Steps:
-
Investigate Sample Preparation: Your current sample preparation method may not be effectively removing phospholipids or other highly suppressive compounds.
-
Dilute the Sample: Try diluting the sample extract to reduce the concentration of interfering matrix components.
-
Evaluate Different Ionization Sources: If available, consider trying a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).
-
Problem 3: Inconsistent internal standard response across a batch.
-
Possible Cause: Inconsistent sample preparation or the internal standard not adequately compensating for matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure consistent execution of the sample preparation protocol for all samples.
-
Assess Co-elution: Verify that tryptophan and this compound are perfectly co-eluting. If not, the internal standard may not be experiencing the same matrix effects as the analyte.
-
Consider a Different Internal Standard: Although this compound is an ideal choice, in very rare and complex matrices, a different SIL IS might be considered.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative evaluation of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (tryptophan) and internal standard (this compound) into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process blank matrix samples (e.g., plasma, serum) through the entire sample preparation procedure. Spike the analyte and internal standard into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
An MF value significantly different from 100% indicates a matrix effect ( < 100% = suppression, > 100% = enhancement).
Protocol 2: Protein Precipitation (PPT) for Tryptophan Analysis in Plasma/Serum
This is a common and straightforward method for sample cleanup.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume of a concentrated this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile or methanol.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Tryptophan Analysis
LLE can provide a cleaner extract than PPT.
-
Sample and Internal Standard: To 100 µL of plasma/serum, add the this compound internal standard.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to be acidic (e.g., using a small amount of formic acid) to ensure tryptophan is in a consistent ionic state.
-
Extraction Solvent Addition: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Mixing: Vortex or shake vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 4: Solid-Phase Extraction (SPE) for Tryptophan Analysis
SPE offers a high degree of selectivity and can produce very clean extracts. A mixed-mode or polymeric reversed-phase sorbent is often suitable for tryptophan.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample (plasma/serum with internal standard, often diluted with the equilibration buffer) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove weakly bound interferences.
-
Elution: Elute tryptophan and this compound with a stronger solvent (e.g., 1 mL of methanol or acetonitrile, possibly with a small percentage of formic acid or ammonia depending on the sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Tryptophan Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 85-105% | 70-95% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate | Very Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low | High |
| Selectivity | Low | Moderate | High |
Note: The values presented are typical and can vary depending on the specific matrix and protocol.
Visualizations
Caption: General experimental workflow for tryptophan quantification.
Caption: Troubleshooting logic for matrix effect issues.
Caption: Comparison of sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsonline.com [ijpsonline.com]
Improving DL-Tryptophan-d5 signal intensity in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis of DL-Tryptophan-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and enhance signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of this compound in LC-MS/MS analysis?
Low signal intensity for this compound can stem from several factors. The most frequent culprits include:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.[1][2]
-
Suboptimal LC-MS Method Parameters: Inefficient ionization, improper mobile phase composition, or incorrect mass spectrometer settings can lead to a poor signal.[2][3]
-
Analyte Degradation or Instability: Tryptophan is susceptible to degradation.[4][5] Issues with sample preparation or storage can reduce the concentration of the analyte reaching the detector.
-
Hydrogen-Deuterium (H/D) Exchange: If the deuterium labels are on exchangeable positions, they can be lost in protic solvents, reducing the concentration of the fully deuterated standard.[2]
-
Instrumental Problems: Issues such as a dirty ion source, leaks, or blockages in the LC or MS system can cause a general drop in sensitivity.[6][7]
Q2: Can the fragmentation pattern of this compound differ from unlabeled Tryptophan?
Yes, while the core fragmentation pathways are similar, the resulting fragment ions will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms retained on the fragment. It's crucial to determine the optimal precursor and product ions for this compound empirically. There can be considerable overlap between the fragments of labeled and unlabeled tryptophan, which can complicate analysis if not properly resolved.[8]
Q3: My signal for this compound is inconsistent across a single analytical run. What could be the cause?
Inconsistent signal for an internal standard during a run often points to one of the following issues:[2]
-
Variable Matrix Effects: Different samples within the run may have varying compositions, leading to inconsistent ion suppression.[2]
-
Insufficient Column Equilibration: If the column is not properly equilibrated between injections, retention time can shift, and peak areas may become inconsistent.[2]
-
Carryover: Contamination from a high-concentration sample can affect the subsequent, lower-concentration samples.[2]
-
Instrument Instability: Fluctuations in LC pump pressure, autosampler injection volume, or MS ion source stability can lead to signal variability.[2][7]
Q4: Is this compound susceptible to in-source fragmentation?
Yes, tryptophan and its metabolites can undergo fragmentation during the electrospray ionization (ESI) process, even before entering the collision cell.[9][10] This "in-source" fragmentation can reduce the abundance of the intended precursor ion, leading to lower signal intensity in your selected reaction monitoring (MRM) transition. Optimizing source parameters like capillary voltage and temperature is crucial to minimize unwanted fragmentation.[7]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, which involve the suppression or enhancement of analyte ionization by co-eluting compounds, are a primary cause of poor signal intensity and variability.[1]
Experimental Protocol: Assessing Matrix Effects
-
Prepare a Neat Solution (Set A): Spike this compound at your typical working concentration into a clean solvent (e.g., mobile phase).
-
Prepare a Post-Extraction Spiked Sample (Set B): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation workflow. After the final step, spike the extracted blank matrix with this compound to the same concentration as the neat solution.
-
Analysis: Inject and analyze both sets of samples using your established LC-MS method.
-
Data Interpretation: Compare the peak area of this compound in both sets. A significantly lower peak area in Set B indicates ion suppression.
Mitigation Strategies
| Strategy | Description |
| Improve Chromatographic Separation | Modify the LC gradient, or change the column to better separate this compound from interfering matrix components.[2] |
| Enhance Sample Preparation | Implement a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before injection.[2] |
| Dilute the Sample | Diluting the sample can reduce the concentration of interfering components, thereby minimizing their suppressive effects.[2] |
Guide 2: Optimizing Mass Spectrometer Parameters
Suboptimal instrument settings can severely impact signal intensity. A systematic approach to tuning is essential.
Experimental Protocol: Parameter Optimization
-
Infuse the Analyte: Prepare a solution of this compound (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.
-
Optimize Ion Source Settings:
-
Ionization Mode: Confirm that you are using the correct polarity (typically positive ion mode for tryptophan).
-
Capillary Voltage: Vary the voltage to find the setting that maximizes the precursor ion signal.
-
Gas Flows: Adjust nebulizer and drying gas flows to ensure efficient desolvation.
-
Source Temperature: Optimize the temperature for stable and efficient ionization.
-
-
Optimize MS/MS Parameters:
-
Precursor Ion Selection: Ensure the quadrupole is accurately isolating the m/z of the protonated this compound molecule.
-
Collision Energy (CE): Ramp the collision energy to find the value that produces the most intense and stable product ion(s).
-
Product Ion Selection: Select the most abundant and specific product ion for your MRM transition.
-
Troubleshooting Workflow for MS Parameter Optimization
Caption: A systematic workflow for optimizing MS parameters.
Guide 3: Checking for Hydrogen-Deuterium (H/D) Exchange
The stability of the deuterium labels on this compound is crucial for its use as an internal standard. H/D exchange can occur if labels are on labile sites (e.g., -OH, -NH, -COOH) and are exposed to protic solvents, especially at non-neutral pH.
Experimental Protocol: Assessing H/D Exchange
-
Incubation: Prepare two sets of this compound solutions at your working concentration.
-
Set A: Incubate in your typical mobile phase.
-
Set B (Control): Prepare fresh just before analysis.
-
-
Time Points: Analyze aliquots from Set A at several time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Acquire full scan mass spectra for all samples.
-
Data Interpretation: Monitor the isotopic distribution of the this compound peak. A gradual shift to lower m/z values over time in Set A indicates H/D exchange.
Sample Preparation and LC Method Parameters
The following table provides a starting point for an LC-MS/MS method for tryptophan analysis, which can be adapted for this compound.
| Parameter | Setting | Reference |
| LC Column | HSS T3, 2.1 x 100 mm, 1.8 µm | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [11] |
| Flow Rate | 0.3 mL/min | [11] |
| Column Temperature | 30 °C | [11] |
| Ionization Mode | Positive ESI | [11] |
| Capillary Voltage | 1.5 kV | [11] |
| Source Temperature | 150 °C | [11] |
| Desolvation Temp | 550 °C | [11] |
Troubleshooting Logic for Signal Loss
Caption: A logical approach to troubleshooting signal loss.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: DL-Tryptophan-d5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences in DL-Tryptophan-d5 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most frequently encountered interferences in the analysis of this compound, particularly when using LC-MS/MS, can be categorized as follows:
-
Matrix Effects: These are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, tissue homogenates) that can suppress or enhance the ionization of the analyte and its internal standard, leading to inaccurate quantification.[1][2][3][4][5] Common culprits include phospholipids and other metabolites.
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or its fragments can cause direct interference. A notable example is the metabolite kynurenine, which can have precursor and product ions very close to those of Tryptophan-d5, potentially leading to signal cross-talk.[6]
-
Sample Preparation Artifacts: Degradation of tryptophan during sample processing, especially during protein hydrolysis, can lead to variable and inaccurate results.[7][8] The choice of protein precipitation agents and extraction solvents can also impact the recovery of the analyte.
-
Isotopic Crosstalk: Overlap between the fragment ion spectra of DL-Tryptophan and its deuterated internal standard (this compound) can complicate accurate quantification.[9]
Q2: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate and reproducible results. Here are several strategies:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analyte.
-
Protein Precipitation (PPT): A simple and common method. Acetonitrile is often preferred over sulfosalicylic acid for better tryptophan recovery.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup than PPT by selectively isolating the analyte from the matrix.[1][5]
-
Liquid-Liquid Extraction (LLE): Another effective technique for separating the analyte from interfering substances.[5]
-
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is essential.
-
Column Choice: A C18 column is commonly used for tryptophan analysis.[10]
-
Gradient Elution: A well-designed gradient can resolve the analyte from many interfering peaks.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. Since the SIL-IS has very similar physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, these effects can be compensated for.
Q3: What are the typical MRM transitions for DL-Tryptophan and this compound?
The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. The table below summarizes commonly used transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| DL-Tryptophan | 205.1 | 188.1, 146.1, 118.0 | The transition to 188.1 corresponds to the loss of NH3. The transition to 146.1 is another common fragment. |
| This compound | 210.1 | 192.1, 150.1 | The product ions are shifted by +4 or +5 Da depending on the fragmentation pathway and the position of the deuterium labels. |
Note: Optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Troubleshooting Guides
Problem 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Secondary Interactions with Column | Add a small amount of a competing agent to the mobile phase (e.g., a higher concentration of acid like formic acid). |
| Column Degradation | Replace the analytical column. |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Matrix Effects | Implement more rigorous sample cleanup (e.g., switch from PPT to SPE). Evaluate different lots of the biological matrix to assess the variability of the matrix effect. |
| LC System Issues | Check for leaks, ensure proper pump performance, and clean the autosampler injection port. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
Problem 3: Suspected Isobaric Interference from Kynurenine
Kynurenine is a metabolite of tryptophan and has a precursor ion (m/z 209.1) that is very close to that of this compound (m/z 210.1). Furthermore, their product ions can also be similar, leading to potential cross-talk.[6]
Troubleshooting Workflow for Isobaric Interference:
Caption: Workflow for identifying and mitigating isobaric interference.
Detailed Steps:
-
Analyze a Kynurenine Standard: Inject a pure standard of kynurenine and monitor the MRM transitions for both kynurenine and this compound.
-
Check for Cross-Talk: If a significant signal is observed in the this compound channel when only kynurenine is injected, interference is confirmed.
-
Optimize Chromatography: Adjust the LC gradient to achieve baseline separation between kynurenine and tryptophan.
-
Select More Specific Transitions: If chromatographic separation is insufficient, investigate alternative, more specific MRM transitions for both the analyte and the internal standard that are not shared with the interfering compound.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Protein Precipitation:
Caption: A typical workflow for sample preparation using protein precipitation.
Protocol 2: Alkaline Hydrolysis for Protein-Bound Tryptophan
This protocol is adapted for the release of tryptophan from proteins prior to analysis.[7][8]
-
Sample Preparation: Weigh approximately 20-50 mg of the protein-containing sample into a hydrolysis tube.
-
Addition of Hydrolysis Solution: Add 4 mL of 4.2 M NaOH containing 0.4% (w/v) ascorbic acid (as an antioxidant).
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard.
-
Hydrolysis: Seal the tubes and heat at 110°C for 16-20 hours.
-
Neutralization: Cool the hydrolysate and neutralize with 6 M HCl.
-
Dilution and Filtration: Dilute the neutralized sample with water and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for tryptophan analysis. These values are illustrative and will vary depending on the specific instrumentation, method, and matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [11] |
| LLOQ (Plasma) | 0.1 - 1 µg/mL | - |
| Recovery | 85 - 115% | [7] |
| Inter-day Precision (%CV) | < 15% | - |
| Intra-day Precision (%CV) | < 15% | - |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All analytical methods should be fully validated for their intended use.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Tryptophan and Its Metabolites
Welcome to the technical support center for the chromatographic analysis of tryptophan and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the chromatographic separation of tryptophan and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Residual silanols on the column interacting with basic analytes.[1] | - Adjust mobile phase pH to be +/- 2 units away from the analyte's pKa. - Use a mobile phase with an appropriate buffer. - Consider using a column with a different stationary phase (e.g., PFP) or an end-capped C18 column.[2] |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Column Void or Contamination: A void at the column inlet or contamination from previous injections.[3] | - Reverse and flush the column. If the problem persists, the column may need to be replaced. - Use a guard column to protect the analytical column. | |
| Inconsistent Retention Times | Mobile Phase Issues: Inconsistent mobile phase composition, pH drift, or inadequate degassing.[4] | - Ensure mobile phase components are miscible and properly degassed. - Prepare fresh mobile phase daily. - If using a gradient, ensure the pump is functioning correctly. |
| Temperature Fluctuations: Changes in ambient temperature affecting column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Equilibrate the column with the mobile phase for a sufficient amount of time before injecting samples. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal Detection Wavelength/Parameters: Incorrect UV wavelength or fluorescence excitation/emission settings. | - Optimize detector settings based on the spectral properties of the target analytes. For example, kynurenine can be detected at 365 nm, while tryptophan and kynurenic acid can be detected by fluorescence at Ex: 344 nm / Em: 398 nm.[5] |
| Metabolite Degradation: Tryptophan and its metabolites can be sensitive to light, temperature, and acidic conditions.[6] | - Work with samples quickly, at low temperatures, and protect them from light.[6] - Be aware that protein precipitation with trichloroacetic acid (TCA) can lower the kynurenine signal.[6] | |
| Ion Suppression (LC-MS): Co-eluting matrix components interfering with the ionization of target analytes. | - Improve sample cleanup using techniques like solid-phase extraction (SPE).[7] - Optimize chromatographic separation to resolve analytes from interfering compounds. - Use an internal standard to normalize for matrix effects.[6] | |
| Co-elution of Peaks | Inadequate Separation: Mobile phase composition or column chemistry not optimal for resolving structurally similar metabolites. | - Adjust the mobile phase gradient, pH, or organic solvent composition. Increased acetonitrile content can sometimes decrease resolution between kynurenine and serotonin.[8] - Try a different column stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity.[2] |
| High Backpressure | System Blockage: Frit plugging, column contamination, or blockage in the tubing.[1] | - Check pressure with and without the column to isolate the source of the blockage.[1] - Backflush the column.[1] - Filter samples and mobile phases to prevent particulate matter from entering the system. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common method for preparing plasma or serum samples for tryptophan metabolite analysis?
A1: The most common method is protein precipitation to remove larger molecules that can interfere with the analysis.[6] This is often done using acids like perchloric acid (PCA) or trichloroacetic acid (TCA).[6] After adding the acid, the sample is vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the metabolites.[6]
Q2: Are there any concerns with using acid for protein precipitation?
A2: Yes, some indole derivatives are sensitive to acidic conditions.[6] For instance, using TCA has been shown to lower the signal for kynurenine.[6] It is also recommended to perform the precipitation and subsequent centrifugation at low temperatures (e.g., 4-5°C) to protect the analytes from degradation.[6]
Q3: What are internal standards and why are they important?
A3: Internal standards are compounds with similar chemical properties to the analytes of interest that are added to the sample before preparation. They are crucial for improving the accuracy and reproducibility of the assay by normalizing for variations in sample preparation and matrix effects.[6] Commonly used internal standards for tryptophan metabolite analysis include 3-nitro-L-tyrosine and isotopically labeled versions of the analytes (e.g., tryptophan-d8).[7][9]
Chromatography Method
Q4: What type of HPLC column is typically used for separating tryptophan and its metabolites?
A4: Reversed-phase columns, particularly octadecyl silica (ODS) or C18 columns, are the most frequently used for this separation.[6][9] However, other stationary phases like pentafluorophenyl (PFP) have also been shown to be effective in separating a wide range of tryptophan metabolites.[2]
Q5: How can I optimize the mobile phase for better separation?
A5: Mobile phase optimization often involves adjusting the organic solvent (typically acetonitrile or methanol), the pH, and the ionic strength.[10] For example, adding zinc acetate (ZnAc) to the mobile phase has been shown to improve the sensitivity for kynurenic acid and the resolution between kynurenic acid and tryptophan.[5] A common mobile phase composition involves a gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid (TFA).[8][11]
Q6: What detection methods are suitable for tryptophan and its metabolites?
A6: Several detection methods can be used, depending on the required sensitivity and selectivity:
-
UV Absorbance: Suitable for detecting multiple analytes simultaneously, for instance at 220 nm.[8]
-
Fluorescence: Offers higher sensitivity for fluorescent compounds like tryptophan and kynurenic acid.[5][6]
-
Mass Spectrometry (MS): Provides the highest sensitivity and selectivity, allowing for the identification and quantification of a wide range of metabolites, even at trace concentrations.[2][6]
Experimental Protocols
Detailed Methodology: HPLC-UV/Fluorescence for Tryptophan and Key Metabolites
This protocol is a representative example for the simultaneous analysis of tryptophan, kynurenine, and kynurenic acid.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an equal volume of 0.6 M perchloric acid.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for injection.
-
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Detection:
Detailed Methodology: LC-MS/MS for Broad Tryptophan Metabolite Profiling
This protocol provides a general framework for a more comprehensive analysis using tandem mass spectrometry.
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of methanol containing an internal standard (e.g., picolinic acid-d4).[11]
-
Vortex briefly and sonicate for 10 minutes at room temperature.[11]
-
Store at -20°C overnight to ensure complete protein precipitation.[11]
-
Centrifuge at 13,000 rpm at 4°C for 15 minutes.[11]
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum.[11]
-
Reconstitute the residue in the initial mobile phase for injection.[7]
-
-
LC-MS/MS System and Column:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters HSS T3 column (2.1 x 100 mm, 1.8 µm).[11]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MS parameters such as capillary voltage, source temperature, and collision energies for each specific analyte and internal standard.[11]
-
Data Presentation
Table 1: Typical HPLC-UV/Fluorescence Method Parameters
| Parameter | Value | Reference |
| Column | Agilent HC-C18(2) | [5] |
| Mobile Phase | 20 mmol/L NaAc, 3 mmol/L ZnAc, 7% ACN | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection (KYN) | UV at 365 nm | [5] |
| Detection (TRP, KYNA) | FLD (Ex: 344 nm, Em: 398 nm) | [5] |
| LOD (KYN) | 0.03 µmol/L | [5] |
| LOD (KYNA) | 0.9 nmol/L | [5] |
| LOD (TRP) | 0.4 µmol/L | [5] |
Table 2: Example LC-MS/MS Method Parameters for Tryptophan Metabolites
| Parameter | Value | Reference |
| Column | Waters HSS T3 (2.1 x 100 mm, 1.8 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [11] |
| Flow Rate | 0.3 mL/min | [11] |
| Column Temperature | 30°C | [11] |
| Injection Volume | 5 µL | [11] |
| Ionization Mode | ESI Positive | |
| Linear Range (Tryptophan) | 0.1 to 500 µM | [7] |
| Linear Range (Kynurenine) | 0.04 to 40 µM | [7] |
| Linear Range (Kynurenic Acid) | 0.002 to 20 µM | [7] |
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: General Experimental Workflow for Tryptophan Metabolite Analysis.
Caption: A Logical Flow for Troubleshooting HPLC Issues.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 3. lcms.cz [lcms.cz]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Optimization of Zn2+-containing mobile phase for simultaneous determination of kynurenine, kynurenic acid and tryptophan in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Separation of tryptophan metabolites by reversed-phase high-performance liquid chromatography with amperometric and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Preventing deuterium exchange in DL-Tryptophan-d5 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of DL-Tryptophan-d5 solutions to prevent deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom (D) on a molecule is replaced by a hydrogen atom (H) from the surrounding environment, or vice versa. For this compound, the five deuterium atoms on the indole ring are susceptible to exchange with protons from solvents, particularly protic solvents like water or methanol. This exchange compromises the isotopic purity of the compound, leading to inaccurate results in sensitive analytical techniques suchs as mass spectrometry and NMR spectroscopy.
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: The protons on the indole ring of tryptophan are the primary sites of exchange. The relative rates of exchange at different positions on the indole ring in an acidic environment are generally H-2 > H-5 > H-6 > H-4 ≈ H-7.[1] The deuterium atoms on this compound are located on the benzene portion of the indole ring (positions 4, 5, 6, and 7) and at position 2.
Q3: What are the primary factors that promote deuterium exchange?
A3: The main factors that promote deuterium exchange are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily donate protons in exchange for deuterium.
-
pH: Both acidic and basic conditions can catalyze the exchange reaction. The rate of exchange is minimized at a pH of approximately 2.5-3.0.
-
Temperature: Higher temperatures increase the rate of deuterium exchange.[2][3]
-
Exposure Time: The longer the deuterated compound is in contact with a protic solvent, the greater the extent of exchange.
Q4: How can I minimize deuterium exchange when preparing solutions of this compound?
A4: To minimize deuterium exchange, it is crucial to:
-
Use anhydrous aprotic solvents whenever possible.
-
If an aqueous solution is necessary, use a deuterated solvent (e.g., D₂O) and adjust the pD to a range of 2.5-7.
-
Work at low temperatures (e.g., on ice).
-
Minimize the time the sample is in solution before analysis.
-
Store solutions in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of deuterium label observed in Mass Spectrometry (lower m/z than expected). | Back-exchange during sample preparation or LC-MS analysis. | 1. Review Solvent Choice: Ensure the use of aprotic solvents for reconstitution and dilution. If aqueous solutions are unavoidable, use D₂O-based buffers at a pD between 2.5 and 7. 2. Optimize Quenching: If quenching is part of the workflow, ensure it is rapid and effective by using a pre-chilled, low pH (around 2.5) quench solution.[4][5] 3. Control Temperature: Maintain low temperatures (0-4°C) throughout the sample preparation and analysis process.[2] 4. Minimize Analysis Time: Use a shorter LC gradient and higher flow rate to reduce the time the sample is in the protic mobile phase. |
| Unexpected peaks in ¹H NMR spectrum suggesting loss of deuteration. | Contamination with protic solvents or atmospheric moisture. | 1. Use High-Purity Deuterated Solvents: Ensure the deuterated solvent for NMR is of high purity and anhydrous. 2. Dry Glassware: Thoroughly dry all glassware in an oven and cool under a stream of dry, inert gas before use. 3. Handle Under Inert Atmosphere: Whenever possible, handle the solid this compound and prepare solutions in a glove box or under a stream of argon or nitrogen. 4. Seal NMR Tube Promptly: Cap the NMR tube immediately after adding the sample and solvent. |
| Inconsistent results between replicate samples. | Variability in sample handling and preparation. | 1. Standardize Procedures: Follow a strict, standardized protocol for all sample preparation steps, including weighing, dissolution, and dilution. 2. Control Environmental Conditions: Ensure consistent temperature and humidity control in the laboratory environment. 3. Use Fresh Solvents: Use freshly opened anhydrous solvents for each set of experiments to avoid contamination from atmospheric moisture. |
Quantitative Data
Table 1: Effect of pH on the Relative Rate of Deuterium Exchange
| pH Range | Relative Exchange Rate | Comments |
| < 2.5 | High | Acid-catalyzed exchange. |
| 2.5 - 3.0 | Minimum | The exchange rate is at its lowest in this range. |
| 3.0 - 7.0 | Low to Moderate | The exchange rate is relatively slow but increases with pH. |
| > 7.0 | High | Base-catalyzed exchange. The indole N-H proton exchange is particularly fast. |
Table 2: Effect of Temperature on the Relative Rate of Deuterium Exchange
| Temperature | Relative Exchange Rate | Comments |
| Sub-zero (-20°C to 0°C) | Very Low | Ideal for long-term storage of solutions to minimize exchange. |
| 0 - 4°C (On Ice) | Low | Recommended for all sample preparation and handling steps. |
| Room Temperature (~25°C) | Moderate | Exchange can be significant over several hours. |
| > 40°C | High | Should be avoided as it significantly accelerates the exchange rate. |
Table 3: Solubility of DL-Tryptophan and its Derivatives in Various Solvents
| Solvent | Compound | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | DL-Tryptophan octyl ester (hydrochloride) | ~25 mg/mL | |
| Dimethylformamide (DMF) | DL-Tryptophan octyl ester (hydrochloride) | ~15 mg/mL | |
| Ethanol | DL-Tryptophan octyl ester (hydrochloride) | ~1 mg/mL | |
| Methanol:Water (7:3) | DL-Tryptophan | Soluble | [6] |
| 0.5 M HCl | DL-Tryptophan | 50 mg/mL | [6] |
| Water | DL-Tryptophan | 10 g/L (at 20°C) | [7] |
| Acetonitrile | L-Tryptophan | Sparingly soluble | [8] |
| DMSO | L-Tryptophan | 11 mg/mL | [9] |
| 1 M HCl | 5-Methyl-DL-tryptophan | ≥ 100 mg/mL | [10] |
| DMSO | 5-Methyl-DL-tryptophan | 66.67 mg/mL | Requires sonication and pH adjustment to 2 with 1 M HCl.[10] |
| Methanol | 6-fluoro-DL-Tryptophan | ~0.1 mg/mL | [11] |
| Acetic Acid (2%) | 6-fluoro-DL-Tryptophan | ~1 mg/mL | [11] |
Note: The solubility of this compound is expected to be very similar to that of non-deuterated DL-Tryptophan.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for NMR Analysis
Objective: To prepare a solution of this compound in a deuterated aprotic solvent for NMR analysis with minimal deuterium exchange.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., DMSO-d6, DMF-d7)
-
High-quality 5 mm NMR tubes
-
Glass vials, Pasteur pipettes, and other necessary glassware
-
Dry, inert gas (Argon or Nitrogen)
-
Vortex mixer
Methodology:
-
Drying Glassware: Place all glassware, including the NMR tube, in a drying oven at 120°C for at least 2 hours. Allow to cool to room temperature in a desiccator or under a stream of dry, inert gas.
-
Weighing: In a dry and inert atmosphere (e.g., inside a glove box), accurately weigh 5-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen anhydrous deuterated aprotic solvent to the vial.
-
Dissolution: Tightly cap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution into the dried NMR tube.
-
Sealing: Cap the NMR tube immediately to prevent the ingress of atmospheric moisture. For long-term experiments, consider flame-sealing the NMR tube.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: Preparation of this compound Solution for LC-MS Analysis
Objective: To prepare a solution of this compound for LC-MS analysis, minimizing back-exchange during sample preparation and the analytical run.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMSO) for stock solution
-
LC-MS grade solvents for mobile phase
-
0.1% Formic acid in water and acetonitrile (for mobile phase)
-
Autosampler vials with caps
-
Pipettes and pipette tips
-
Ice bath
Methodology:
-
Stock Solution Preparation:
-
In a clean, dry vial, prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., 1 mg/mL in DMSO). Store this stock solution at -20°C or -80°C under an inert atmosphere.
-
-
Working Solution Preparation:
-
On an ice bath, dilute the stock solution to the desired working concentration using a pre-chilled aprotic solvent or a mobile phase with a high percentage of organic solvent.
-
If an aqueous environment is unavoidable, use a D₂O-based buffer with the pD adjusted to ~2.5-3.0.
-
-
Sample Analysis:
-
Place the autosampler vials in a cooled autosampler (e.g., 4°C).
-
Use a rapid LC gradient to minimize the run time and thus the exposure to the protic mobile phase.
-
The mobile phase should be maintained at a low pH (e.g., using 0.1% formic acid) to minimize the rate of back-exchange.[4]
-
-
Quenching (if applicable):
Visualizations
Caption: A troubleshooting workflow for addressing deuterium exchange.
Caption: Key factors that increase the rate of deuterium exchange.
References
- 1. Kinetics of hydrogen-deuterium exchange of tryptophan and tryptophan peptides in deutero-trifluoroacetic acid using proton magenetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 3. Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DL-Tryptophan =99 HPLC 54-12-6 [sigmaaldrich.com]
- 7. DL-Tryptophan | 54-12-6 [chemicalbook.com]
- 8. Analyzing of L-tryptophan thermodynamics and its solubility in aqueous acetonitrile blends at diverse temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: DL-Tryptophan-d5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal detection of DL-Tryptophan-d5 using mass spectrometry (MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Positive electrospray ionization (ESI+) is the most common and effective ionization mode for the analysis of tryptophan and its deuterated analogues like this compound. This is due to the presence of a basic amine group that readily accepts a proton.
Q2: Which mass spectrometry detection mode is recommended for quantifying this compound?
A2: For accurate and sensitive quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is highly recommended. This technique offers superior selectivity and reduces background noise by monitoring specific precursor-to-product ion transitions. While single quadrupole mass spectrometry can be used, it may be more susceptible to interferences.[1]
Q3: What are the typical MRM transitions for this compound?
A3: The selection of MRM transitions is crucial for method specificity. For this compound, the protonated molecule ([M+H]+) with an m/z of 210.1 is typically selected as the precursor ion. This precursor ion is then fragmented in the collision cell to generate specific product ions. Two common transitions are used for quantification (quantifier) and confirmation (qualifier).
Recommended MS Parameters for this compound
The following tables summarize typical starting parameters for the analysis of this compound and its non-labeled counterpart, DL-Tryptophan. Note that optimal values may vary depending on the specific mass spectrometer and experimental conditions.
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Qualifier) |
| DL-Tryptophan | 205.1 | 188.1 | 15 | 146.1 | 20 |
| This compound | 210.1 | 192.1 | 15 | 150.1 | 20 |
Table 2: Typical Ion Source and General MS Parameters
| Parameter | Typical Value Range |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage / Declustering Potential | 15 - 35 V[2] |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 800 - 1200 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a general starting point for the extraction of tryptophan from biological matrices like plasma or serum.
-
To 100 µL of the sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Method
This protocol outlines a typical reversed-phase liquid chromatography method for the separation of tryptophan.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), ramps up to a high percentage (e.g., 95%) to elute the analyte, and then returns to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Troubleshooting Guide
// Define nodes start [label="Start:\nLow or No Signal\nfor this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="Check MS Parameters:\n- Correct MRM transitions?\n- Appropriate collision energy?\n- Ion source settings optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; check_lc [label="Check LC Conditions:\n- Correct mobile phase?\n- Column integrity?\n- Retention time shift?", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="Check Sample Prep:\n- Inefficient extraction?\n- Analyte degradation?\n- Matrix effects?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ms [label="Optimize MS:\n- Infuse standard to tune\n- Adjust CE and DP", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_lc [label="Optimize LC:\n- Check for leaks\n- Prepare fresh mobile phase\n- Use guard column", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_sample [label="Optimize Sample Prep:\n- Evaluate different extraction\n- Use SIL-IS to correct for matrix effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; crosstalk [label="Issue:\nIsotopic Crosstalk\n(Signal from unlabeled Trp\nin d5 channel)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crosstalk_solution [label="Solution:\n- Check purity of standard\n- Optimize chromatography for separation\n- Select unique product ions", fillcolor="#34A853", fontcolor="#FFFFFF"]; matrix_effects [label="Issue:\nMatrix Effects\n(Ion suppression or enhancement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; matrix_effects_solution [label="Solution:\n- Improve sample cleanup\n- Dilute sample\n- Use stable isotope-labeled IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimal Signal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges start -> check_ms; start -> check_lc; start -> check_sample; check_ms -> optimize_ms -> end; check_lc -> optimize_lc -> end; check_sample -> optimize_sample -> end; check_sample -> crosstalk -> crosstalk_solution -> end; check_sample -> matrix_effects -> matrix_effects_solution -> end; } DOT Troubleshooting workflow for this compound analysis.
Q4: I am observing a signal for the unlabeled tryptophan in my this compound standard. What could be the cause?
A4: This phenomenon, known as isotopic crosstalk, can occur due to several reasons.[3] The primary cause is often the presence of a small amount of the unlabeled analyte in the deuterated internal standard.[3] It can also result from the in-source fragmentation of the analyte. To address this, verify the isotopic purity of your standard with the supplier and consider optimizing your chromatographic separation to resolve the two compounds, if possible.
Q5: My signal intensity for this compound is low and inconsistent, especially in complex samples. What should I investigate?
A5: Low and inconsistent signal intensity, particularly in biological matrices, is often indicative of matrix effects.[4][5] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression or enhancement. To mitigate matrix effects, consider the following:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize Chromatography: Adjust your LC method to better separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: As you are already using this compound, it should help to compensate for matrix effects. Ensure it is added at the beginning of the sample preparation process.
Q6: I am not seeing the expected product ions for this compound. What should I do?
A6: If you are not observing the expected product ions, it is important to systematically troubleshoot your MS parameters. First, confirm that you have selected the correct precursor ion (m/z 210.1). Then, directly infuse a standard solution of this compound into the mass spectrometer to optimize the collision energy. Start with the values provided in Table 1 and adjust the collision energy up and down to find the optimal setting for your instrument. Also, ensure that the collision gas is turned on and flowing at the correct pressure.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for optimizing MS parameters for this compound detection.
// Define nodes start [label="Start: Method Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; infuse_std [label="Direct Infusion of\nthis compound Standard", fillcolor="#FBBC05", fontcolor="#202124"]; q1_scan [label="Q1 Scan:\nIdentify Precursor Ion\n(e.g., m/z 210.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_ion_scan [label="Product Ion Scan:\nSelect Precursor in Q1,\nScan Q3 for Fragments", fillcolor="#F1F3F4", fontcolor="#202124"]; select_transitions [label="Select Quantifier and\nQualifier Product Ions", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ce [label="Optimize Collision Energy (CE)\nfor each transition", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_dp [label="Optimize Declustering Potential (DP)\n/ Cone Voltage", fillcolor="#F1F3F4", fontcolor="#202124"]; create_mrm [label="Create MRM Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_ms_run [label="Perform LC-MS/MS Analysis\nof a Test Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate [label="Evaluate Peak Shape,\nSensitivity, and S/N Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Final Optimized Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges start -> infuse_std; infuse_std -> q1_scan -> product_ion_scan -> select_transitions; select_transitions -> optimize_ce -> optimize_dp -> create_mrm; create_mrm -> lc_ms_run -> evaluate -> end; } DOT Workflow for MS parameter optimization.
References
- 1. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape for DL-Tryptophan-d5 in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the HPLC analysis of DL-Tryptophan-d5.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a tailing peak for this compound?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[1][2] At a mid-range pH, these silanol groups can be ionized and interact with the protonated form of tryptophan, leading to a distorted peak shape.[1][2][3] Other potential causes include column overload, a void in the column, or a partially blocked frit.
Q2: What is causing the fronting of my this compound peak?
A2: Peak fronting is less common than tailing but can occur due to several factors. The most common cause is column overload, where too much sample is injected, saturating the stationary phase.[4] Another frequent reason is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent stronger than the mobile phase, it can lead to fronting.[5][6][7]
Q3: My this compound peak is broad. What could be the issue?
A3: Broad peaks can be a sign of several problems, including a loss of column efficiency, which can happen over time. It could also be due to extra-column volume effects, such as using tubing with a large internal diameter.[2] A slow gradient or a mobile phase with insufficient elution strength can also cause peaks to broaden.
Q4: I am observing a split peak for this compound. What should I do?
A4: Split peaks can indicate a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by a strong sample solvent effect, where the sample solvent is not miscible with the mobile phase, or if the sample is injected in a solvent that is too strong.[5][6][7]
Q5: How does the mobile phase pH affect the peak shape of this compound?
A5: The mobile phase pH is a critical parameter. For a basic compound like tryptophan, a low pH (around 2.5-3) will ensure that the analyte is in a single protonated state and will also suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1][8] Conversely, a pH that is too close to the pKa of tryptophan can result in a mixture of ionized and unionized forms, leading to peak distortion.[2]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide will help you diagnose and resolve issues with asymmetric, tailing peaks for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid.[1][8][9] | A significant reduction in peak tailing and a more symmetrical peak shape. |
| Inadequate Buffering | Incorporate a buffer, such as 10-20 mM phosphate buffer, into the mobile phase.[8] | Stabilized retention times and improved peak symmetry. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume. | Sharper, more symmetrical peaks. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column with a new one, preferably an end-capped column.[1] | Restoration of peak shape and column performance. |
Issue 2: Peak Fronting
This guide addresses the causes and solutions for peaks that exhibit a leading edge distortion.
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting issues.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent Mismatch | Prepare the sample in the initial mobile phase or a solvent with a weaker elution strength.[5][6][7] | Improved peak symmetry. |
| Column Overload | Systematically reduce the amount of sample injected by either lowering the concentration or the injection volume.[4] | A return to a more Gaussian peak shape. |
| Column Bed Collapse | If the problem persists and backpressure is unusually low, the column may be damaged. Replace the column. | Resolution of the fronting issue with a new, properly packed column. |
Data Summary Table
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of this compound, based on general principles and data for tryptophan.
| Parameter | Condition A | Tailing Factor (Tf) A | Condition B | Tailing Factor (Tf) B | Expected Improvement |
| Mobile Phase pH | pH 6.0 | > 1.5 | pH 2.8 with 0.1% Formic Acid | 1.0 - 1.2 | Significant reduction in tailing.[9] |
| Buffer Concentration | No Buffer | > 1.4 | 20 mM Phosphate Buffer | 1.1 - 1.3 | Improved symmetry.[8] |
| Organic Modifier | Acetonitrile | Variable | Methanol | Potentially Improved | Methanol can sometimes offer better peak shape for certain compounds. |
| Sample Solvent | 100% Acetonitrile | Possible Fronting | Mobile Phase | Symmetrical | Elimination of fronting caused by solvent mismatch.[5][6][7] |
| Injection Volume | 20 µL | Possible Fronting/Tailing | 5 µL | Symmetrical | Reduced peak distortion from overload. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
This protocol details the steps to optimize the mobile phase to mitigate peak tailing of this compound.
Objective: To achieve a symmetrical peak shape (Tailing Factor ≤ 1.2).
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or other suitable acid like phosphoric acid)
-
Phosphate buffer salts
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Start with HPLC grade water.
-
Add 0.1% (v/v) formic acid to the water.
-
Alternatively, prepare a 20 mM phosphate buffer and adjust the pH to 2.8 with phosphoric acid.[8]
-
Degas the mobile phase.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile or methanol.
-
Degas the mobile phase.
-
-
Prepare the Sample:
-
Dissolve this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a known concentration (e.g., 10 µg/mL). DL-Tryptophan is soluble in methanol:water (7:3) mixtures.[10]
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: Start with a gradient of 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm or appropriate mass spectrometer settings.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the tailing factor of the this compound peak.
-
If tailing persists, incrementally increase the buffer concentration or try a different organic modifier (methanol instead of acetonitrile).
-
Protocol 2: Investigating Sample Solvent Effects on Peak Fronting
This protocol is designed to determine if the sample solvent is the cause of peak fronting.
Objective: To eliminate peak fronting by matching the sample solvent to the mobile phase.
Materials:
-
This compound standard
-
A series of potential sample solvents:
-
100% Acetonitrile
-
100% Methanol
-
Mobile Phase A
-
Initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B)
-
Procedure:
-
Prepare Samples:
-
Prepare stock solutions of this compound in each of the test solvents at the same concentration.
-
-
HPLC Conditions:
-
Use the optimized HPLC conditions from Protocol 1 or your current method.
-
-
Analysis:
-
Inject each sample and carefully observe the peak shape.
-
Compare the chromatograms obtained with the different sample solvents.
-
-
Evaluation:
-
If the peak shape is symmetrical when the sample is dissolved in the mobile phase or a weaker solvent, but fronts when dissolved in a stronger solvent (like 100% acetonitrile), then the sample solvent is the root cause.[5][6][7]
-
The best practice is to always dissolve the sample in the initial mobile phase conditions.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Minimizing ion suppression for DL-Tryptophan-d5 in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing DL-Tryptophan-d5 in complex samples using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1] This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal.[2] Ion suppression can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1]
Q2: How does using a deuterated internal standard like this compound help in LC-MS/MS analysis?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] Since this compound is chemically and physically almost identical to endogenous tryptophan, it is expected to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression.[1][2] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain consistent even if both are affected by ion suppression, thereby correcting for signal loss and improving data accuracy.[1]
Q3: Can a deuterated internal standard like this compound always perfectly correct for matrix effects?
A3: While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[1][3] A slight difference in retention time between the analyte and the deuterated internal standard, known as the "isotope effect," can occur.[2] If this difference is significant, they may be exposed to different co-eluting matrix components and experience varying degrees of ion suppression, which can lead to inaccurate results.[1][3] Therefore, achieving complete co-elution is crucial.[1]
Q4: What are the primary causes of ion suppression in complex samples like plasma or serum?
A4: The primary causes of ion suppression are co-eluting endogenous matrix components such as phospholipids, salts, and proteins.[4][5] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[4]
Q5: How can I determine if ion suppression is occurring in my assay?
A5: A common method to identify regions of ion suppression is the post-column infusion experiment.[5][6] This involves continuously infusing a standard solution of your analyte into the mobile phase stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A drop in the stable baseline signal at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low and inconsistent signal for this compound | Significant ion suppression from the sample matrix. | Improve sample cleanup using more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic separation to resolve this compound from interfering matrix components.[2] |
| Suboptimal ionization source parameters. | Tune the mass spectrometer's ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimize for this compound. | |
| Analyte and internal standard are not co-eluting. | This is known as the isotope effect.[2] Adjust the mobile phase gradient, flow rate, or try a different column chemistry to achieve co-elution.[2] | |
| High variability in analyte/internal standard ratio across different samples | Inconsistent matrix effects between samples. | Ensure your sample preparation method is robust and reproducible. Re-evaluate and validate the method with each new matrix lot.[2] |
| Carryover from a previous high-concentration sample. | Implement a rigorous needle and injection port washing protocol between samples.[1] | |
| Weak or absent internal standard signal | Incorrect concentration of the this compound spiking solution. | Verify the concentration of the internal standard stock and working solutions.[1] |
| Degradation of the internal standard. | Check the stability and storage conditions of the this compound standard.[1] | |
| Severe ion suppression affecting the internal standard. | Optimize sample cleanup procedures to reduce matrix components.[1] Consider diluting the sample, though this may impact the detection of the analyte. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of the effectiveness of common techniques.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Ion Suppression | Typical Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[4] | Moderate. While effective at removing proteins, it may not remove other interfering substances like phospholipids, leading to potential ion suppression.[5] | 80-100% | Simple, fast, and inexpensive, but often results in the "dirtiest" extract.[5] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[7] | Good to Excellent. Can provide a cleaner extract than PPT by removing a broader range of interferences.[8] | 70-95% | The choice of extraction solvent is crucial for good recovery and selectivity.[7] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interferences behind.[9] | Excellent. Generally provides the cleanest extracts and significantly reduces ion suppression.[4] | 85-105% | A wide variety of sorbent chemistries are available for targeted analyte extraction.[9] |
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spike
This protocol allows for the quantitative assessment of the matrix effect.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plasma, urine) using your intended sample preparation method. Spike this compound into the final, extracted matrix.
-
Set C (Matrix-Matched Standard): Spike this compound into the blank matrix before the extraction process.
-
-
LC-MS Analysis: Analyze all samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) = (Peak area of Set B) / (Peak area of Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Protocol 2: Protein Precipitation (PPT) for Plasma/Serum Samples
This is a rapid method for removing the bulk of proteins.[10][11]
Materials:
-
Plasma/Serum sample
-
Ice-cold methanol containing this compound internal standard
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
To 40 µL of the sample, add 160 µL of ice-cold methanol containing the internal standard.[10][11]
-
Centrifuge at 16,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[10][11]
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a cleaner sample extract compared to PPT.[12]
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange for amino acids)
-
Plasma sample
-
Acetonitrile with 1% formic acid
-
This compound internal standard
-
Vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard and 300 µL of acetonitrile with 1% formic acid.[12] Vortex for 5 minutes.[12]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the this compound with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Mechanism of ion suppression in the MS source.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: DL-Tryptophan-d5 vs. 13C-Tryptophan for Metabolic Labeling
For researchers, scientists, and drug development professionals engaged in metabolic labeling, the choice of isotopic tracer is a critical decision that directly impacts experimental outcomes and data interpretation. This guide provides an objective comparison of two common isotopologues of tryptophan used in metabolic studies: DL-Tryptophan-d5 and 13C-Tryptophan.
Tryptophan is an essential amino acid at the crossroads of several critical metabolic pathways, including protein synthesis, and the production of the neurotransmitter serotonin and the immunomodulatory metabolites of the kynurenine pathway.[1][2][3] Isotopic labeling of tryptophan allows researchers to trace its metabolic fate, quantify protein turnover, and elucidate the dynamics of these pathways in health and disease. This guide will delve into the performance of deuterium-labeled (this compound) and carbon-13-labeled (13C-Tryptophan) variants, presenting supporting data, experimental protocols, and visual aids to inform the selection of the most suitable tracer for your research needs.
Core Principles of Isotopic Labeling with Tryptophan
Metabolic labeling with isotopically enriched amino acids involves introducing these "heavy" amino acids into a biological system, such as cell culture or an in vivo model.[4][5] The labeled amino acids are incorporated into newly synthesized proteins and other metabolites. Mass spectrometry is then used to differentiate and quantify the labeled ("heavy") and unlabeled ("light") molecules, providing insights into metabolic rates and pathway fluxes.[4]
This compound is typically labeled with five deuterium atoms on the indole ring.[6] 13C-Tryptophan is available in various forms, with common variants being labeled with carbon-13 in the carboxyl group (13C1), or throughout the entire molecule (13C11).[7]
Performance Comparison: this compound vs. 13C-Tryptophan
The selection between this compound and 13C-Tryptophan hinges on a trade-off between cost, analytical complexity, and the specific biological question being addressed.
| Feature | This compound | 13C-Tryptophan | Key Considerations for Researchers |
| Mass Shift | +5 Da (nominal) | Variable (e.g., +1 Da for 13C1, +11 Da for 13C11) | The larger mass shift of highly enriched 13C-Tryptophan can provide better separation from the unlabeled isotopic envelope in mass spectrometry, potentially simplifying data analysis. |
| Chromatographic Behavior | Potential for earlier elution (chromatographic isotope effect)[8][9] | Co-elutes with the unlabeled counterpart | The deuterium isotope effect can complicate data analysis, as the "heavy" and "light" peptides do not elute at the exact same time, which may affect quantification accuracy.[9] |
| Mass Spectrometry Analysis | Can lead to overlapping fragment ions between labeled and unlabeled peptides, complicating interpretation[10] | Provides a clean, integer mass shift, simplifying spectral analysis[11] | The non-integer mass of deuterium can make spectral deconvolution more challenging compared to the integer mass difference provided by 13C. |
| Primary Applications | Use as an internal standard for quantification of L-tryptophan[6]; Metabolic tracing[12] | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics[13][14]; Metabolic Flux Analysis (MFA)[15][16] | 13C-Tryptophan is the standard for SILAC-based quantitative proteomics due to its predictable behavior in chromatography and mass spectrometry. |
| Cost-Effectiveness | Generally more affordable | Typically more expensive | Budgetary constraints may favor the use of deuterated tracers, but the potential for higher data quality with 13C should be considered. |
Experimental Protocols
Protocol 1: SILAC using 13C-Tryptophan for Quantitative Proteomics
This protocol outlines a typical SILAC experiment to compare protein expression between two cell populations.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Tryptophan
-
"Light" L-Tryptophan
-
"Heavy" 13C11-L-Tryptophan
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
C18 desalting tips
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells. For one population, supplement the medium with "light" L-Tryptophan and for the other, use "heavy" 13C11-L-Tryptophan.
-
Grow the cells for at least 5-6 doublings to ensure >99% incorporation of the labeled amino acid.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells from both populations separately.
-
Quantify the protein concentration of each lysate.
-
-
Sample Pooling and Digestion:
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 tips.[18]
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Identify and quantify peptide pairs (light vs. heavy) to determine the relative abundance of proteins.
-
Protocol 2: Metabolic Tracing with this compound
This protocol provides a general workflow for tracing the incorporation of deuterium-labeled tryptophan into metabolites.
Materials:
-
This compound[19]
-
Cell culture or animal model system
-
Appropriate growth medium or diet
-
Metabolite extraction buffers (e.g., ice-cold methanol/water)
-
LC-MS system
Methodology:
-
Labeling:
-
Introduce this compound into the cell culture medium or animal diet at a defined concentration.
-
Incubate cells or maintain animals on the diet for the desired period.
-
-
Sample Collection:
-
Harvest cells or collect tissues/biofluids at various time points.
-
Immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
-
Metabolite Extraction:
-
Extract metabolites using an appropriate protocol, such as a biphasic extraction with methanol, water, and chloroform.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts by LC-MS.
-
Monitor for the appearance of deuterated metabolites by looking for the expected mass shifts.
-
Quantify the incorporation of deuterium to assess metabolic flux.
-
Visualizing Tryptophan Metabolism and Experimental Workflows
To better understand the context of these labeling strategies, the following diagrams illustrate the major metabolic pathways of tryptophan and a typical experimental workflow for metabolic labeling.
Caption: Major metabolic pathways of tryptophan.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Schematic representation of the tryptophan metabolism pathway [pfocr.wikipathways.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UZ [thermofisher.com]
- 15. [Metabolic flux analysis of L-Tryptophan biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Quantitative Proteomics: Evaluating DL-Tryptophan-d5
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of isotopic labeling reagent is paramount to achieving accurate and precise results. This guide provides a comparative overview of DL-Tryptophan-d5 as a metabolic labeling agent, placing it in the context of widely-used alternatives and offering insights based on established principles of quantitative mass spectrometry.
Stable isotope labeling has become a cornerstone of high-precision quantitative proteomics, largely overcoming the variability associated with label-free methods by allowing for the early combination of samples.[1] The core principle involves the incorporation of a "heavy" isotope-labeled molecule into one sample and a corresponding "light" (natural abundance) molecule into a comparator sample.[2] When analyzed by mass spectrometry, the chemically identical but isotopically distinct molecules can be differentiated by their mass, and the ratio of their signal intensities directly reflects their relative abundance.[1]
This guide will delve into the use of this compound, a deuterated form of the amino acid tryptophan, for metabolic labeling in cell culture, a technique broadly known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We will explore the experimental workflow, compare its theoretical advantages and disadvantages against other common labeling strategies, and present the available, albeit limited, data on its performance.
Understanding Accuracy and Precision in Quantitative Proteomics
Before delving into specific methods, it is crucial to define the key performance metrics:
-
Accuracy refers to the closeness of a measured value to the true value. In quantitative proteomics, this translates to how well the measured protein ratio between two samples reflects the actual biological ratio.
-
Precision indicates the reproducibility of a measurement. High precision means that repeated measurements of the same sample will yield very similar results.
Label-based methods, in general, offer superior accuracy and precision compared to label-free approaches because they minimize the impact of variations in sample preparation and instrument performance.[3]
Metabolic Labeling with this compound: A SILAC-Based Approach
Metabolic labeling with amino acids, or SILAC, is a powerful technique for achieving high accuracy in quantitative proteomics.[4] The process involves growing cells in a medium where a specific essential amino acid is replaced with its heavy isotope-labeled counterpart. For this compound, this means replacing standard tryptophan with its deuterated form.
Experimental Workflow
The workflow for a typical SILAC experiment using this compound is as follows:
Key Considerations for Using this compound
-
Tryptophan Abundance: Tryptophan is one of the least abundant amino acids in proteins.[5] This can be advantageous as it simplifies mass spectra, but it may also mean that not all proteins will be labeled if they lack tryptophan residues.
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time during reversed-phase liquid chromatography compared to their non-deuterated counterparts. This can potentially complicate data analysis and affect quantification if not properly addressed by the data analysis software.
-
Isotopic Scrambling: While metabolic labeling is generally robust, there is a potential for the isotopic label to be metabolically converted and incorporated into other molecules, a phenomenon known as isotopic scrambling. The extent of this for this compound would need to be experimentally validated.
Comparison with Alternative Isotopic Labels
| Feature | This compound (SILAC) | 13C/15N-Labeled Arg/Lys (SILAC) | Isobaric Tags (iTRAQ/TMT) |
| Labeling Strategy | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) |
| Timing of Sample Mixing | Early (cell harvesting) | Early (cell harvesting) | Late (after peptide digestion) |
| Accuracy | Theoretically High | High (Gold Standard)[4] | Can be affected by co-isolation of interfering ions |
| Precision | Theoretically High | High | Generally good, but can be lower than SILAC |
| Multiplexing Capability | Typically 2-3 plex | Typically 2-3 plex | High (up to 18-plex or more) |
| Sample Type Suitability | Proliferating cells in culture | Proliferating cells in culture | Virtually any sample type |
| Potential Issues | Chromatographic shift, isotopic scrambling, low abundance | Arginine-to-proline conversion | Ratio compression, reporter ion interference |
Performance of Alternative Labeling Strategies
Studies comparing different established labeling methods provide a benchmark for what can be expected in terms of performance. For instance, a comparison of SILAC (using 13C/15N-labeled amino acids), dimethyl labeling, and Tandem Mass Tags (TMT) revealed that SILAC and dimethyl labeling at the MS1 level produce very similar quantitative results.[1] TMT, while offering higher multiplexing, can suffer from reduced accuracy due to co-isolation of precursor ions, though this can be mitigated with advanced instrument methods like MS3 analysis.[1]
Furthermore, the combination of SILAC with data-independent acquisition (DIA) mass spectrometry has been shown to improve both the accuracy and precision of quantification by an order of magnitude compared to traditional data-dependent acquisition (DDA).[6]
Signaling Pathway Analysis with Quantitative Proteomics
Quantitative proteomics is a powerful tool for elucidating the dynamics of cellular signaling pathways. By comparing the proteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify proteins whose abundance or post-translational modifications change, providing insights into pathway activation and regulation.
Conclusion
This compound offers a viable, though less common, option for metabolic labeling in quantitative proteomics. Its primary advantage, like all SILAC-based methods, lies in the early mixing of samples, which theoretically leads to high accuracy and precision. However, the lack of specific, published data on its performance necessitates careful validation in any experimental system. Researchers should consider potential issues such as chromatographic shifts and the low natural abundance of tryptophan in proteins.
For applications demanding the highest, validated accuracy and precision, 13C and 15N-labeled arginine and lysine remain the gold standard for metabolic labeling. For studies requiring high-throughput analysis of multiple samples, isobaric tagging methods like iTRAQ and TMT are powerful alternatives, provided their limitations are understood and addressed.
Ultimately, the choice of labeling reagent will depend on the specific biological question, the experimental system, and the available instrumentation. While this compound presents an interesting option, further community-wide data on its performance is needed to fully establish its place in the quantitative proteomics toolkit.
References
The Gold Standard Debate: Deuterated vs. 13C-Labeled Internal Standards in Metabolomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative metabolomics, the choice of internal standard is a critical decision that can significantly impact data quality and experimental outcomes. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based metabolomics, providing a means to correct for variations in sample preparation, chromatography, and mass spectrometric detection. Among the available options, deuterated (²H-labeled) and carbon-13 (¹³C-labeled) internal standards are the most common. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate internal standard for your research needs.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical workflow. However, the inherent properties of deuterium and carbon-13 isotopes can lead to significant differences in their performance. The primary distinction lies in the "kinetic isotope effect," which is more pronounced with deuterium due to the larger relative mass difference between hydrogen and deuterium compared to that between carbon-12 and carbon-13.[1] This can lead to differences in chromatographic retention times and, in some cases, susceptibility to back-exchange, potentially compromising data accuracy.[2]
Quantitative Performance Summary
The following table summarizes the key performance characteristics of deuterated and ¹³C-labeled internal standards based on published literature and established analytical principles. While the presented quantitative data is illustrative and may vary depending on the specific analyte and matrix, it highlights the general performance differences.
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Significance in Metabolomics |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier in reversed-phase chromatography.[1][3] | Generally co-elutes perfectly with the unlabeled analyte.[3][4] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[4] |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable position (e.g., -OH, -NH).[2] | The ¹³C-label is integrated into the carbon backbone and is not susceptible to exchange. | Label stability is essential for maintaining the integrity of the internal standard throughout the experiment. |
| Kinetic Isotope Effect | More pronounced, which can potentially affect fragmentation patterns in the mass spectrometer.[3] | Negligible, leading to virtually identical chemical and physical properties to the analyte. | Minimal isotope effect ensures the internal standard accurately mimics the analyte's behavior during ionization and fragmentation. |
| Matrix Effect Compensation | May not fully compensate for matrix effects if chromatographic separation occurs.[5] | Provides more reliable compensation for matrix effects due to identical elution and ionization behavior.[6] | Accurate matrix effect correction is critical for reliable quantification in complex biological samples. |
| Accuracy & Precision | Generally provides good accuracy and precision, but can be compromised by the factors mentioned above. | Typically offers superior accuracy and precision. A study on lipidomics showed a significant reduction in the coefficient of variation (CV%) when using a ¹³C-IS mix compared to a deuterated IS mix. | High accuracy and precision are fundamental for robust and reproducible quantitative results. |
| Cost | Generally less expensive and more widely available.[7] | Often more expensive to synthesize and may have limited commercial availability.[7] | Budgetary constraints can be a factor in the selection of an internal standard. |
Visualizing the Workflow: From Sample to Data
A well-defined experimental workflow is essential for a successful metabolomics study. The following diagram illustrates the key steps in a typical targeted metabolomics experiment utilizing an internal standard.
Caption: A generalized experimental workflow for targeted metabolomics using internal standards.
Experimental Protocol: A Comparative Study of Internal Standards
To objectively evaluate the performance of deuterated versus ¹³C-labeled internal standards for a specific metabolite of interest, a head-to-head comparison study is recommended. The following protocol outlines a detailed methodology for such a study.
Objective: To compare the accuracy, precision, and matrix effect compensation of a deuterated and a ¹³C-labeled internal standard for a target analyte in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
Target analyte standard
-
Deuterated internal standard
-
¹³C-labeled internal standard
-
Blank biological matrix (e.g., human plasma from at least 6 different sources)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and ¹³C-labeled IS in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare separate working solutions for the deuterated IS and ¹³C-labeled IS at a concentration appropriate for spiking into the samples.
3. Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte working solutions into a surrogate matrix (e.g., stripped plasma or a protein solution).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix.
-
Matrix Effect Assessment Samples:
-
Set 1 (Neat Solution): Analyte and IS in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.
-
Set 3 (Pre-extraction Spike): Blank matrix spiked with analyte and IS before extraction.
-
-
Extraction Procedure:
-
To 50 µL of sample (calibrator, QC, or blank matrix), add 10 µL of the respective internal standard working solution (deuterated or ¹³C-labeled).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or tubes.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). Optimize the transitions and collision energies for the analyte and both internal standards.
5. Data Analysis and Performance Evaluation:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days to determine the intra- and inter-day accuracy (%bias) and precision (%CV).
-
Matrix Effect (ME): Calculate the matrix factor (MF) for the analyte and each IS using the following formula:
-
MF = (Peak area in post-extraction spike) / (Peak area in neat solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
A value close to 1 indicates effective compensation of the matrix effect by the internal standard.
-
-
Recovery: Calculate the extraction recovery of the analyte and each IS:
-
Recovery (%) = (Peak area in pre-extraction spike) / (Peak area in post-extraction spike) x 100
-
Logical Relationships in Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several factors, as illustrated in the following diagram.
Caption: A decision tree illustrating the logical considerations for selecting an internal standard.
Conclusion: Making an Informed Choice
For metabolomics studies demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice. Their chemical and physical properties almost perfectly mirror those of the endogenous analyte, ensuring robust and reliable correction for analytical variability. While deuterated internal standards are a more cost-effective and widely available option, they carry an inherent risk of chromatographic shifts and isotopic instability, which can compromise data quality. Therefore, if a deuterated standard is used, it is imperative to thoroughly validate its performance, paying close attention to co-elution with the analyte and its ability to compensate for matrix effects. Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and the desired level of data quality.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Tryptophan Analysis: A Comparative Guide to DL-Tryptophan-d5 in Analytical Method Validation
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in tryptophan quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of DL-Tryptophan-d5 against other common internal standards used in the validation of analytical methods, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, particularly in chromatography-mass spectrometry (LC-MS/MS).
Tryptophan, an essential amino acid, is a precursor to several biologically active metabolites, including the neurotransmitter serotonin and metabolites in the kynurenine pathway.[1][2][3][4] Accurate measurement of tryptophan and its metabolites is crucial in various research fields, from neuroscience to immunology and nutrition. Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[5]
Performance Comparison of Internal Standards
This compound is a widely used internal standard for the quantification of tryptophan. Its chemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection by a mass spectrometer. This section compares the performance of analytical methods using this compound with methods employing other internal standards.
| Internal Standard | Analyte(s) | Matrix | Method | Key Performance Parameters | Reference |
| This compound | Tryptophan and 13 other tryptophan-related metabolites | Plant Foods | UHPLC-MS/MS | Standard mixture concentration: 0.4 µg/mL for TRP D5. | [1][2] |
| This compound | Protein-bound Tryptophan | Model and Crop Seeds | LC-MS/MS | Used for absolute quantification with high precision, accuracy, and reproducibility. | [6] |
| Tryptophan-d8, Kynurenine-d6, Kynurenic acid-d5, etc. | Tryptophan and its metabolites | Human Serum | HPLC-MS | Linear ranges from 0.001 to 500 µM. | [5] |
| ¹³C-¹⁵N labeled Tryptophan | Tryptophan | Protein-containing matrices | HPLC-Single Quadrupole MS | Calibration curves showed a linear response (r² > 0.99). LOQ: 0.06 µM, LOD: 0.02 µM. | [7][8] |
| 5-Methyl-l-tryptophan | Tryptophan | Yoghurt | UHPLC with Fluorescence Detection | Recovery: 97.36% - 100.12%. LOD: 0.011 ng/µL, LOQ: 0.029 ng/µL. | [9][10] |
| Amlodipine | Tryptophan and Kynurenine | Not specified | LC-MS/MS | Linearity: 1.25-4000 ng/mL for tryptophan, 0.5-1600 ng/mL for kynurenine. LOQ: 0.55 ng/mL for tryptophan, 0.47 ng/mL for kynurenine. | [4] |
| 3-nitro-L-tyrosine and 4-hydroxyquinazoline-2-carboxylic acid | Tryptophan, Serotonin, and Kynurenine pathway metabolites | Mouse Brain and other biological matrices | HPLC with UV and Fluorescence Detection | Linearity (r² > 0.999). Good intra- and inter-day precision (CV < 5%). | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for sample preparation and LC-MS/MS analysis using a stable isotope-labeled internal standard like this compound.
Protocol 1: Analysis of Tryptophan in Plant-Based Food Matrices
This protocol is adapted from a study on the profiling of tryptophan-related metabolites in healthy plant foods.[1][2]
1. Sample Preparation:
-
Homogenize 1 gram of the plant material.
-
Perform an extraction using a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant and filter it.
-
Add the internal standard, this compound, to the extracted sample at a known concentration (e.g., 0.4 µg/mL).[1][2]
2. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for tryptophan and this compound.
Protocol 2: Quantification of Protein-Bound Tryptophan in Seeds
This protocol is based on a high-throughput method for the absolute quantification of protein-bound tryptophan.[6]
1. Alkaline Hydrolysis:
-
Weigh approximately 4 mg of finely ground seed tissue into a 96-well plate.
-
Add a solution of NaOH and the internal standard, L-Tryptophan-d5.
-
Seal the plate and heat at an elevated temperature to hydrolyze the proteins.
2. Extraction:
-
After cooling, neutralize the hydrolysate with an acid.
-
Perform a liquid-liquid extraction or a solid-phase extraction to clean up the sample.
-
Transfer the final extract to a new plate for analysis.
3. UPLC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 × 2.1 mm).[6]
-
Column Temperature: 30°C.[6]
-
Mobile Phase: A gradient of 1 mM PFHA in water (A) and acetonitrile (B).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
MS/MS System: Tandem mass spectrometer.
-
Ionization Mode: ESI in positive ion mode.[6]
-
Detection: MRM for tryptophan and L-Tryptophan-d5.[6]
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological significance of tryptophan, the following diagrams are provided.
Figure 1. A generalized experimental workflow for the quantification of tryptophan using this compound and LC-MS/MS.
Figure 2. Simplified metabolic pathways of tryptophan, highlighting the serotonin and kynurenine branches.
References
- 1. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Tryptophan Quantification using DL-Tryptophan-d5
This guide provides an objective comparison of methodologies for the quantification of tryptophan utilizing DL-Tryptophan-d5 as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data from various studies to aid in the selection and implementation of robust analytical methods.
Data Presentation
The following tables summarize the quantitative performance of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for tryptophan quantification. These methods employ deuterated internal standards, including this compound or its enantiomerically pure form, L-Tryptophan-d5, to ensure accuracy and precision.
Table 1: Summary of LC-MS/MS Method Performance for Tryptophan Quantification
| Parameter | Method 1 (Zhu et al., 2011) | Method 2 (la Cour et al., 2019) | Method 3 (Ansaf et al., 2023) | Method 4 (Profiling in Urine) |
| Internal Standard | Fully (13)C isotope-labeled and deuterated standards[1][2] | 13C-15N labeled amino acid mixture[3][4] | L-Trp-d5[5] | Deuterated internal standards[6] |
| Matrix | Serum, Urine, Cell Culture Supernatants[1][2] | Food and Feed Materials[3][7] | Model and Crop Seeds[5] | Urine[6] |
| Linearity (r²) | Not explicitly stated | > 0.99[3][7] | Not explicitly stated | > 0.99[6] |
| Precision (% RSD) | 1.0% - 17.4%[1][2] | Not explicitly stated | Not explicitly stated | 1.00% - 14.3%[6] |
| Accuracy (% Recovery) | Not explicitly stated | 90% - 98%[7] | Not explicitly stated | 82.5% - 114.4%[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 100 nM[1][2] | 0.5 µM[3] | Not explicitly stated | 3 - 300 ng/mL[6] |
Experimental Protocols
Detailed methodologies from key studies are presented below to provide a comprehensive understanding of the experimental setup required for accurate tryptophan quantification.
Method A: High-Throughput Quantification in Seeds (Ansaf et al., 2023)
This protocol is optimized for the high-throughput analysis of protein-bound tryptophan in seed samples.[5]
-
Alkaline Hydrolysis: Samples are subjected to alkaline hydrolysis to release tryptophan from proteins.[5]
-
Extraction: Tryptophan is extracted from the hydrolysate. The internal standard, L-Trp-d5, is added during this step.[5]
-
LC-MS/MS Analysis:
-
Instrument: Xevo TQ-Absolute UPLC-MS/MS (Waters Corporation)[5]
-
Column: Phenomenex Kinetex 2.6 µm C18 100 Å LC column (100 x 2.1 mm)[5]
-
Mobile Phase: A: 1 mM Perfluoroheptanoic acid (PFHA) in water; B: Acetonitrile. A gradient elution is used.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM). The transition for Tryptophan is m/z 205 -> 188, and for L-Trp-d5 is m/z 210 -> 150.[5]
-
-
Data Analysis: Data is collected and processed using MassLynx software. Quantification is achieved by back-calculation with the dilution factor and sample weight.[5]
Method B: Profiling of Tryptophan Metabolites in Biological Fluids (Zhu et al., 2011)
This method is designed for the comprehensive quantitative determination of tryptophan and its key metabolites in serum, urine, and cell culture supernatants.[1][2]
-
Sample Preparation: Specific sample preparation steps are not detailed in the abstract but would typically involve protein precipitation.
-
Internal Standards: Fully (13)C isotope-labeled and deuterated internal standards are used for accurate quantification.[1][2]
-
LC-MS/MS Analysis:
Method C: Simplified High-Throughput Analysis in Food and Feed (la Cour et al., 2019)
This method focuses on simplifying the sample preparation for tryptophan analysis in food and feed materials.[3][7]
-
Alkaline Hydrolysis: A simplified alkaline hydrolysis is performed using ascorbic acid as an antioxidant to prevent tryptophan degradation.[3][7]
-
Internal Standard: A 13C-15N labeled amino acid mixture is used as the internal standard.[3][4]
-
LC-MS Analysis:
Mandatory Visualization
The following diagrams illustrate the experimental workflow for tryptophan quantification and the major metabolic pathways of tryptophan.
References
- 1. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson’s Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
A Comparative Guide to Analytical Standards for DL-Tryptophan-d5 Cross-Validation
For Immediate Release
In the realm of bioanalytical research and drug development, the precise quantification of tryptophan and its metabolites is critical. The use of stable isotope-labeled internal standards is a cornerstone of achieving accurate and reliable results in mass spectrometry-based assays. This guide provides a comparative overview of DL-Tryptophan-d5 and other analytical standards used for the quantification of tryptophan, supported by experimental data from published research.
Introduction to Tryptophan Analysis and the Role of Internal Standards
Tryptophan is an essential amino acid that serves as a precursor to several key bioactive molecules, including the neurotransmitter serotonin and metabolites in the kynurenine pathway. Accurate measurement of tryptophan levels in biological matrices is crucial for understanding its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.
The use of an appropriate internal standard (IS) is fundamental to a robust LC-MS/MS method. An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) standards, such as this compound, are considered the gold standard as they share very similar physicochemical properties with the unlabeled analyte.
This guide compares the performance of analytical methods utilizing three types of internal standards for tryptophan quantification:
-
Deuterated Standard: L-Tryptophan-d5
-
¹³C and ¹⁵N Labeled Standard: ¹³C,¹⁵N-L-Tryptophan
-
Non-Isotopic (Analog) Standard: Amlodipine
Comparative Analysis of Method Performance
The following tables summarize the validation data from different studies, showcasing the performance of LC-MS/MS methods for tryptophan quantification using various internal standards.
Table 1: Performance Characteristics of Tryptophan Quantification Methods Using Different Internal Standards
| Parameter | Method with L-Tryptophan-d5 IS | Method with ¹³C,¹⁵N-L-Tryptophan IS | Method with Amlodipine IS |
| Linearity (R²) | >0.99 | >0.99 | 0.996 |
| Limit of Quantification (LOQ) | 0.06 µM[1] | Not explicitly stated | 0.55 ng/mL[2] |
| Intra-day Precision (%RSD) | <15% | Not explicitly stated | 0.3 - 3.4%[2] |
| Inter-day Precision (%RSD) | <15% | Not explicitly stated | 0.4 - 8.9%[2] |
| Accuracy/Recovery | 90 - 100%[1] | Not explicitly stated | Within 15% of nominal values |
Note: The data presented is synthesized from multiple sources for comparative purposes. Direct head-to-head studies are limited. The performance of a method is highly dependent on the specific protocol, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for tryptophan quantification using different internal standards.
Protocol 1: Tryptophan Quantification using L-Tryptophan-d5 Internal Standard
This protocol is adapted from a method for the absolute quantification of protein-bound tryptophan.[3]
1. Sample Preparation (Hydrolysis)
-
Weigh 10-20 mg of the sample into a 2 mL tube.
-
Add 1 mL of 4M NaOH.
-
Incubate at 120°C for 24 hours to hydrolyze the protein and release tryptophan.
-
Neutralize the hydrolysate with 1 mL of 4M HCl.
-
Centrifuge to pellet any precipitate.
2. Internal Standard Spiking and Extraction
-
To 100 µL of the supernatant, add a known concentration of L-Tryptophan-d5 working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate tryptophan from other matrix components.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Tryptophan: Precursor ion > Product ion (e.g., m/z 205.1 > 188.1)
-
L-Tryptophan-d5: Precursor ion > Product ion (e.g., m/z 210.1 > 192.1)
-
Protocol 2: Tryptophan Quantification using ¹³C,¹⁵N-L-Tryptophan Internal Standard
This protocol is based on a method for improving tryptophan analysis by LC-MS.[1]
1. Sample Preparation (Alkaline Hydrolysis with Antioxidant)
-
To the sample, add a solution of 4.2 M NaOH containing 2.5% (w/v) ascorbic acid as an antioxidant.
-
Incubate at 110°C for 16 hours.
-
Cool and neutralize with 37% HCl.
-
Add a known concentration of ¹³C,¹⁵N-L-Tryptophan internal standard solution.
2. Derivatization (Optional, but can improve sensitivity)
-
Mix the sample with borate buffer and aminoquinoline (AQC) reagent.
-
Heat at 55°C for 10 minutes.
3. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., Cortecs UPLC C18, 1.6 µm, 2.1 x 150 mm).[1]
-
Mobile Phase A: Water with 0.5% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.
-
MS Detection: Single quadrupole MS in positive mode.
-
Selected Ion Monitoring (SIM):
Protocol 3: Tryptophan Quantification using Amlodipine (Non-Isotopic) Internal Standard
This protocol is from a validated method for the determination of tryptophan and kynurenine.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of amlodipine internal standard solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: ACE-C18 (4.6 mm × 50 mm, 5 μm) reverse-phase column.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution to achieve separation.
-
MS Detection: ESI+ with multiple reaction monitoring (MRM).
-
MRM Transitions:
Visualizing Analytical and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and the major metabolic pathways of tryptophan.
References
- 1. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of DL-Tryptophan-d5 in Bioanalytical Quantitation: A Comparative Guide to Linearity and Recovery
In the landscape of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This guide provides a comparative analysis of DL-Tryptophan-d5, a deuterated internal standard for tryptophan, focusing on its performance in linearity and recovery experiments. The superior performance of SIL-IS, such as this compound, is evident in their ability to ensure tighter control over accuracy, precision, and matrix effects when compared to other alternatives.[1]
Comparison of this compound with an Alternative Isotope Standard
The choice of an internal standard is critical for the success of a bioanalytical method. While various stable isotope-labeled versions of tryptophan are available, they differ in their isotopic purity and the extent of labeling. Below is a comparison of this compound with a commonly used alternative, L-Tryptophan-¹³C₁₁,¹⁵N₂.
| Feature | This compound | L-Tryptophan-¹³C₁₁,¹⁵N₂ |
| Isotopic Labeling | Deuterium (d5) | ¹³C and ¹⁵N |
| Mass Shift | +5 Da | +13 Da |
| Typical Purity | ≥99% deuterated forms (d₁-d₅)[2] | ≥99 atom % ¹³C, ≥98% ¹⁵N[3][4] |
| Potential for Isotopic Crosstalk | Lower potential due to smaller mass shift, but can be managed with high-resolution MS.[5] | Minimal potential for crosstalk due to a larger mass shift. |
| Cost-Effectiveness | Generally more cost-effective for synthesis. | Typically more expensive due to the higher cost of ¹³C and ¹⁵N starting materials. |
| Application | Widely used as an internal standard for quantifying L-tryptophan by GC- or LC-MS.[2][6] | Suitable for bio-NMR applications and quantitative determination of proteins using mass spectrometry.[3][7] |
Linearity and Recovery: Experimental Data
The validation of a bioanalytical method hinges on demonstrating its linearity and recovery. Linearity assesses the direct proportionality of the analytical signal to the concentration of the analyte over a given range, while recovery experiments determine the efficiency of the extraction process.
Linearity of this compound
A linearity experiment involves analyzing a series of calibration standards to establish the relationship between the instrument response and the known concentration of the analyte. For this compound, this is typically performed using a fixed concentration of the internal standard and varying concentrations of the unlabeled tryptophan analyte.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.025 | 0.48 | 96.0 |
| 1.0 | 0.051 | 1.02 | 102.0 |
| 5.0 | 0.248 | 4.96 | 99.2 |
| 10.0 | 0.505 | 10.10 | 101.0 |
| 25.0 | 1.245 | 24.90 | 99.6 |
| 50.0 | 2.510 | 50.20 | 100.4 |
| 100.0 (ULOQ) | 5.020 | 100.40 | 100.4 |
| Linearity (r²) | > 0.998 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. The data presented is representative of typical performance.
Spike and Recovery of this compound
Spike and recovery experiments are crucial for evaluating the influence of the sample matrix on the quantification of an analyte.[8][9][10] A known amount of the analyte is added (spiked) into a biological matrix (e.g., plasma, serum) and the recovery is calculated. The use of a stable isotope-labeled internal standard like this compound is expected to normalize variations caused by matrix effects.[11]
| Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Human Plasma | 1.0 | 0.98 | 98.0 |
| 20.0 | 19.2 | 96.0 | |
| 80.0 | 82.4 | 103.0 | |
| Human Serum | 1.0 | 1.02 | 102.0 |
| 20.0 | 20.8 | 104.0 | |
| 80.0 | 78.4 | 98.0 | |
| Average Recovery | 100.2% | ||
| Precision (%CV) | < 5% |
The data is illustrative of expected results when using a robust SIL-IS.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following protocols outline the procedures for linearity and spike-recovery experiments for the quantification of tryptophan using this compound as an internal standard.
I. Linearity Experiment Protocol
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of unlabeled L-Tryptophan (1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a primary stock solution of this compound (1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Serially dilute the L-Tryptophan stock solution to prepare a series of working standard solutions with concentrations spanning the desired analytical range (e.g., 0.5 to 100 µg/mL).
-
Prepare an internal standard working solution by diluting the this compound stock solution to a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
To a set of clean tubes, add a fixed volume of the internal standard working solution.
-
Add an equal volume of each of the L-Tryptophan working standard solutions to the respective tubes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the samples in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both L-Tryptophan and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.[1]
-
II. Spike and Recovery Experiment Protocol
-
Preparation of Spiked Samples:
-
Obtain blank biological matrix (e.g., drug-free human plasma).
-
Prepare spiking solutions of L-Tryptophan at different concentrations (low, medium, and high).
-
Spike a known volume of the blank matrix with a small volume of each spiking solution.
-
Prepare a set of non-spiked matrix samples to determine the endogenous levels of tryptophan.
-
-
Sample Extraction:
-
To both spiked and non-spiked samples, add a fixed amount of the this compound internal standard working solution.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the same LC-MS/MS method as for the linearity experiment.
-
-
Data Calculation:
-
Determine the concentration of tryptophan in the spiked and non-spiked samples using the calibration curve from the linearity experiment.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Non-spiked Sample) / Spiked Concentration] x 100
-
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of tryptophan, the following diagrams are provided.
Caption: Experimental workflow for spike and recovery analysis.
Caption: Major metabolic pathways of tryptophan.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Tryptophan-13C11,15N2 ≥99 atom %, ≥98% (CP) | 202406-50-6 [sigmaaldrich.com]
- 4. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Enrichment of Commercially Available DL-Tryptophan-d5: A Comparative Guide
For researchers in drug metabolism, pharmacokinetics, and quantitative proteomics, the accuracy of internal standards is paramount. Isotopically labeled compounds, such as DL-Tryptophan-d5, are the gold standard for mass spectrometry-based quantification. However, the actual isotopic enrichment of these commercially available standards can vary, impacting the precision of experimental results. This guide provides a comparative overview of commercially available this compound and its alternatives, alongside a detailed experimental protocol for verifying their isotopic enrichment.
Comparison of Commercially Available Isotopically Labeled Tryptophan
The selection of an appropriate isotopically labeled internal standard is critical for accurate quantification in mass spectrometry. This compound is a popular choice, but several alternatives with different labeling schemes are also available. The following table summarizes key information for commercially available this compound and other isotopically labeled tryptophan standards from various suppliers.
| Product Name | Supplier | CAS Number | Stated Isotopic Purity | Chemical Formula |
| This compound (major) | Clearsynth | 54-12-6 | Not specified | C₁₁H₇D₅N₂O₂ |
| This compound | Cenmed (Aladdin Scientific) | 54-12-6 | ≥98 atom % D | C₁₁H₇D₅N₂O₂ |
| L-Tryptophan-d5 | Cayman Chemical | 62595-11-3 | ≥99% deuterated forms (d₁-d₅) | C₁₁H₇D₅N₂O₂ |
| L-Tryptophan (indole-D5, 98%) | Cambridge Isotope Laboratories, Inc. | 62595-11-3 | 98% | (C₈D₅NH)CH₂CH(NH₂)COOH |
| L-Tryptophan-(indole-d5) | Sigma-Aldrich | 62595-11-3 | 97 atom % D | C₁₁D₅H₇N₂O₂ |
| L-Tryptophan-2',4',5',6',7'-d5 (indole-d5) | CDN Isotopes | 62595-11-3 | 98 atom % D | C₁₁H₇D₅N₂O₂ |
| L-Tryptophan-13C11,15N2 | Sigma-Aldrich | 202406-50-6 | ≥99 atom % | ¹³C₁₁H₁₂¹⁵N₂O₂ |
| L-Tryptophan (¹³C₁₁, 99%; ¹⁵N₂, 99%) | Cambridge Isotope Laboratories, Inc. | 202406-50-6 | 99% (¹³C), 99% (¹⁵N) | (C₈H₅NH)CH₂CH(NH₂)COOH |
Experimental Protocol for Isotopic Enrichment Assessment by LC-MS
This section details a generalized protocol for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
-
This compound (from various commercial sources)
-
Unlabeled DL-Tryptophan (for reference)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Methanol (for sample dissolution)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
Proper sample preparation is crucial for accurate mass spectrometric analysis.[1]
-
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of each this compound standard and the unlabeled DL-Tryptophan in methanol.
-
Working Solution Preparation : Dilute the stock solutions to a final concentration of 10 µg/mL with Mobile Phase A.
-
Sample Transfer : Transfer the working solutions to autosampler vials for LC-MS analysis.
LC-MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography System : A UHPLC system is recommended for optimal separation.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Column Temperature : 40 °C
-
Autosampler Temperature : 10 °C
-
Mobile Phase A : Water with 0.1% formic acid
-
Mobile Phase B : Acetonitrile with 0.1% formic acid
-
Flow Rate : 0.5 mL/min
-
Gradient :
-
0-1 min: 3% B
-
1-8 min: 3-35% B
-
8-8.01 min: 35-95% B
-
8.01-11 min: 95% B
-
11-14 min: 3% B (re-equilibration)
-
-
Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.[2]
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Data Acquisition : Full scan mode from m/z 150-250.
Data Analysis
-
Extract Ion Chromatograms (EICs) : Extract the ion chromatograms for the unlabeled tryptophan (m/z 205.097) and the deuterated tryptophan (m/z 210.128).
-
Peak Integration : Integrate the peak areas for both the unlabeled and deuterated forms.
-
Calculate Isotopic Enrichment : The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = [Area(d5) / (Area(d5) + Area(d0))] x 100
Representative Experimental Data
The following table presents representative data from a hypothetical analysis of three different commercial sources of this compound, demonstrating how their isotopic enrichment might compare.
| Supplier | Stated Isotopic Purity | Measured Peak Area (d0) | Measured Peak Area (d5) | Calculated Isotopic Enrichment (%) |
| Supplier A | ≥98% | 35,000 | 2,465,000 | 98.6% |
| Supplier B | 99% | 12,000 | 2,388,000 | 99.5% |
| Supplier C | 98 atom % D | 52,000 | 2,448,000 | 97.9% |
Visualizing the Workflow
A clear understanding of the experimental process is essential for reproducibility. The following diagrams illustrate the key steps in the assessment of isotopic enrichment.
Conclusion
The isotopic enrichment of commercially available this compound is generally high, but variations can exist between suppliers. For applications requiring the highest level of accuracy, it is recommended that researchers independently verify the isotopic enrichment of their standards. The LC-MS method detailed in this guide provides a robust framework for such a verification, ensuring the reliability of quantitative studies. When selecting a standard, researchers should consider not only the stated isotopic purity but also the availability of a certificate of analysis and the supplier's quality control procedures.
References
A Researcher's Guide to Selecting DL-Tryptophan-d5: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quality and consistency of isotopically labeled compounds are paramount. This guide provides a comprehensive comparison of DL-Tryptophan-d5 from various suppliers, offering a detailed analysis of key performance attributes to inform your selection process.
This comparison focuses on the critical parameters of chemical and isotopic purity, drawing from publicly available data and outlining the standard experimental protocols for their verification. The aim is to provide an objective resource to aid in the procurement of high-quality this compound for sensitive analytical applications.
Data Presentation: A Side-by-Side Look at Supplier Specifications
To facilitate a clear and direct comparison, the following table summarizes the available quantitative data for this compound and its L-isomer from prominent suppliers. It is important to note that while this data is compiled from official product listings, lot-to-lot variability can occur. Researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate information.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity/Enrichment |
| Clearsynth | This compound (major) | 54-12-6 | Not specified | Not specified |
| Sigma-Aldrich | L-Tryptophan-(indole-d5) | 62595-11-3 | ≥98.0% (HPLC)[1] | 97 atom % D |
| Cayman Chemical | L-Tryptophan-d5 | 62595-11-3 | ≥99% deuterated forms (d1-d5)[2] | ≥99% deuterated forms (d1-d5)[2] |
| Cambridge Isotope Laboratories, Inc. | L-Tryptophan (indole-D5, 98%) | 62595-11-3 | 98%[3] | 98%[3] |
| United States Biological | This compound (major) | Not specified | Highly Purified[4] | Not specified |
Experimental Protocols: Verifying Quality in Your Lab
To ensure the purchased this compound meets the stringent requirements of your research, independent verification is often necessary. Below are detailed methodologies for key experiments to assess the chemical and isotopic purity of the compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated tryptophan and other impurities.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified DL-Tryptophan reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Accurately weigh and dissolve the this compound from the supplier in the same solvent to a known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM sodium acetate) and an organic solvent like acetonitrile.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at 280 nm is suitable for tryptophan. Fluorescence detection can also be used for higher sensitivity.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the area of the main peak and any impurity peaks.
-
The chemical purity is determined by the ratio of the main peak area to the total area of all peaks.
-
Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)
Objective: To determine the isotopic distribution and enrichment of deuterium in the this compound molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a solvent compatible with mass spectrometry, such as methanol or acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
-
Analysis Mode: Full scan mode is used to observe the isotopic cluster of the protonated molecule [M+H]+.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range that includes the expected masses for the unlabeled (d0) to the fully labeled (d5) tryptophan.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled DL-Tryptophan (C11H12N2O2, m/z ~205.09) and the corresponding peaks for the deuterated species (d1 to d5).
-
Determine the relative intensity of each isotopic peak in the cluster.
-
The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the sum of all isotopic peaks.
-
Isotopic enrichment can be calculated using the following formula:
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound and the positions of deuterium labeling.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample in a deuterated solvent (e.g., D2O, DMSO-d6).
-
-
NMR Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction in the intensity of signals corresponding to the protons on the indole ring (positions 4, 5, 6, 7, and the indole NH) would confirm successful deuteration at these positions.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This can provide further confirmation of the carbon skeleton.
-
2D NMR (e.g., HSQC, HMBC): These experiments can be used for more detailed structural elucidation and to confirm the connectivity of the molecule.
-
Visualizing Key Processes
To further aid in understanding the context of this compound in research, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
References
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For researchers, scientists, and drug development professionals navigating the rigorous landscape of clinical bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data, detailed methodologies, and a clear overview of the governing regulatory principles.
In the realm of quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards are widely recognized as the "gold standard." Their use is strongly advocated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidance provided in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that it experiences the same variations during sample preparation, chromatography, and ionization, thereby providing robust correction for potential errors and enhancing the accuracy and precision of the results.
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards over alternatives, such as structural analogs, is well-documented. A structural analog is a compound with a chemical structure similar to, but not identical to, the analyte. While they can be a viable option when a deuterated standard is unavailable, their performance can be compromised by differences in extraction recovery, chromatographic behavior, and ionization efficiency.
The following tables summarize comparative data on the performance of deuterated and structural analog internal standards in bioanalytical assays.
Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | p < 0.0005 |
| Deuterated (SIL-IS) | 100.3 | 7.6 | p = 0.5 |
| Data adapted from a comparative study. The lower standard deviation and the lack of significant bias for the Stable Isotope-Labeled Internal Standard (SIL-IS) highlight its superior performance.[1] |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus
| Internal Standard Type | Analyte Concentration Range (ng/mL) | Inter-Patient Imprecision (%CV) |
| Structural Analog (Desmethoxyrapamycin) | 5 - 20 | 7.6 - 9.7 |
| Deuterated (Sirolimus-d3) | 5 - 20 | 2.7 - 5.7 |
| Data from a study on the measurement of sirolimus in whole blood, demonstrating the superior precision of a deuterated internal standard. |
Table 3: General Performance Characteristics of Internal Standard Types
| Feature | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts can occur due to the deuterium isotope effect. | Co-elutes almost perfectly with the analyte. | Elutes at a different retention time than the analyte. |
| Correction for Matrix Effects | Highly effective, but differential matrix effects can occur if there is a chromatographic shift. | The most effective at correcting for matrix effects due to near-perfect co-elution. | Less effective at correcting for matrix effects due to different retention times and potential differences in ionization efficiency. |
| Correction for Extraction Recovery | Excellent, as it closely mimics the analyte's behavior. | Excellent, for the same reasons as deuterated standards. | Can be variable and may not accurately reflect the analyte's recovery. |
| Cost and Availability | Generally more expensive and may require custom synthesis. | Typically the most expensive and often requires custom synthesis. | Generally less expensive and more readily available. |
| Risk of Isotopic Contribution | Low risk of "crosstalk" if the mass difference is sufficient (≥ 3 Da) and isotopic purity is high. | Very low risk of "crosstalk" due to a larger mass difference. | No risk of isotopic crosstalk. |
| Regulatory Preference | Strongly preferred by regulatory agencies. | Strongly preferred by regulatory agencies. | Acceptable with justification, but requires more rigorous validation. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the validation of bioanalytical methods. The following is a representative methodology for a validation study comparing a deuterated internal standard with a structural analog.
Objective: To validate an LC-MS/MS method for the quantification of a hypothetical drug, "Analyte X," in human plasma, comparing the performance of "Analyte X-d4" (deuterated IS) and "Analog Y" (structural analog IS).
1. Materials and Reagents:
-
Analyte X certified reference standard
-
Analyte X-d4 certified reference standard
-
Analog Y certified reference standard
-
Blank human plasma from at least six different sources
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
2. Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of Analyte X, Analyte X-d4, and Analog Y in methanol (1 mg/mL).
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by serial dilution of the Analyte X stock solution.
-
Prepare two separate internal standard working solutions: one of Analyte X-d4 and one of Analog Y, at a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the respective internal standard working solution (either Analyte X-d4 or Analog Y).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for Analyte X.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for Analyte X, Analyte X-d4, and Analog Y.
5. Method Validation Parameters (as per ICH M10 guidelines):
-
Selectivity: Analyze blank plasma from six different sources to ensure no significant interference at the retention times of the analytes and internal standards.
-
Acceptance Criteria: Response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standards.
-
-
Calibration Curve: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentrations.
-
Acceptance Criteria: At least 75% of standards must be within ±15% of their nominal concentration (±20% for LLOQ). Correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, medium, high) in at least five replicates over at least three days.
-
Acceptance Criteria: Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).
-
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples with the response in a neat solution at low and high concentrations, using plasma from at least six different sources.
-
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor should be ≤ 15%.
-
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Acceptance Criteria: Recovery should be consistent and reproducible, though not necessarily 100%.
-
Mandatory Visualizations
References
Safety Operating Guide
Navigating the Disposal of DL-Tryptophan-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like DL-Tryptophan-d5 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Hazard Assessment: A Case of Conflicting Data
A review of Safety Data Sheets (SDS) from various suppliers reveals conflicting information regarding the hazard classification of this compound. This discrepancy underscores the importance of a cautious approach to its handling and disposal. While some suppliers classify the substance as non-hazardous, others indicate potential health risks.[1][2][3] One supplier, for instance, classifies this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[4]
Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance. Always consult the specific SDS provided by the manufacturer of your product and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
| Hazard Statement | MedchemExpress SDS Classification[4] | Cayman Chemical SDS Classification[1] | LGC Standards SDS Classification[2] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified | Not Classified |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not Classified | Not Classified |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Not Classified | Not Classified |
Experimental Protocols for Safe Disposal
The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local regulations and institutional procedures.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Spill Management
In the event of a spill, take the following steps:
-
Avoid Dust Generation: Do not dry sweep the solid material.
-
Containment: Carefully sweep up the spilled solid and place it into a designated, sealable waste container.
-
Cleaning: Thoroughly clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste. All materials used for spill cleanup must be managed as hazardous waste.[5][6]
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate any potential hazards as noted on the SDS you are following.
-
-
Waste Segregation:
-
Storage Pending Disposal:
-
Final Disposal:
The Impact of Deuterium Labeling on Disposal
The presence of deuterium (d5) in the tryptophan molecule does not significantly alter the fundamental chemical properties that would necessitate a different disposal pathway from its non-deuterated counterpart under standard laboratory waste procedures. The primary consideration for disposal remains the hazard classification of the compound itself. While there are emerging technologies for the recycling of deuterium from industrial wastewaters, these are not typically applicable to the small quantities of chemical waste generated in a laboratory setting.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound.
A flowchart outlining the decision-making process for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. esemag.com [esemag.com]
Essential Safety and Handling of DL-Tryptophan-d5 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Tryptophan-d5, including detailed operational and disposal plans.
When handling this compound, a deuterated form of the essential amino acid tryptophan, it is crucial to adopt a conservative approach to safety due to conflicting information in available Safety Data Sheets (SDS). While some sources classify this compound as non-hazardous, others indicate it may cause acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. Therefore, treating this compound as a potentially hazardous substance is the most prudent course of action.
Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation for selecting appropriate PPE.[1][2][3][4][5] Given the nature of this compound as a powder and the potential for aerosolization, the following PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles or a face shield | Safety goggles should be worn to protect against dust particles.[6] A face shield offers additional protection, especially during procedures with a higher risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and effective choice for handling powdered chemicals.[7] Always inspect gloves for any damage before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat or coveralls | A lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified fume hood or in poorly ventilated areas to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling and Storage
Adhering to standard laboratory practices for handling powdered chemicals is essential to ensure a safe working environment.
Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.
-
Containment: Use techniques and equipment that minimize the generation of dust. For example, weighing the powder in a glove box or using a powder-containment balance enclosure can significantly reduce exposure.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste disposal containers, readily available.
-
Weighing and Transfer:
-
Perform these tasks in a designated area with minimal air currents.
-
Use a spatula or other appropriate tool to carefully transfer the powder, avoiding any actions that could create dust clouds.
-
Close the container lid immediately after dispensing the required amount.
-
-
Dissolving: When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Cleaning: Clean any spills immediately. For small spills, gently wipe the area with a damp cloth. For larger spills, follow your institution's established spill response protocol. Avoid dry sweeping, which can disperse the powder into the air.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Avoid eating, drinking, or applying cosmetics in the laboratory.[9]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As this compound is a non-radioactive deuterated compound, the primary concern for disposal is its chemical properties.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as gloves, weighing papers, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[10]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
-
Disposal Procedure:
All waste containing this compound should be disposed of through your institution's hazardous waste management program.[10] Ensure that all waste containers are properly labeled with the contents and associated hazards to facilitate correct handling and disposal by waste management personnel. While deuterium itself is not considered an environmental hazard, proper disposal of the chemical compound is essential.[11]
Visual Guidance
To further aid in understanding the necessary safety protocols, the following diagrams illustrate the logical relationships in selecting PPE and the overall experimental workflow.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step experimental workflow for this compound.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. Create Chemical Risk Assessment from a Safety Data Sheet in 1-2-3 | UK [sdsmanager.com]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. sunstreamglobal.com [sunstreamglobal.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. usp.org [usp.org]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
